Product packaging for Radafaxine(Cat. No.:CAS No. 192374-14-4)

Radafaxine

Número de catálogo: B195649
Número CAS: 192374-14-4
Peso molecular: 255.74 g/mol
Clave InChI: RCOBKSKAZMVBHT-TVQRCGJNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Radafaxine has been used in trials studying the treatment of Depressive Disorder, Major.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a bupropion metabolite;  this compound is a (+)-isomer of hydroxybupropion
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO2 B195649 Radafaxine CAS No. 192374-14-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318447
Record name Radafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192374-14-4, 233600-52-7
Record name Radafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192374-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radafaxine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radafaxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11790
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RADAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Radafaxine's Mechanism of Action in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radafaxine, also known as (2S,3S)-hydroxybupropion, is a pharmacologically active metabolite of the antidepressant bupropion.[1][2] Its primary mechanism of action in the central nervous system (CNS) is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] Notably, this compound exhibits a higher potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[5][6] Additionally, it functions as an antagonist at various nicotinic acetylcholine receptor (nAChR) subtypes.[5][6] This dual action on catecholaminergic and cholinergic systems defines its unique pharmacological profile. Although investigated for several CNS disorders, including major depressive disorder and neuropathic pain, its development was discontinued.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound exerts its primary therapeutic effects by binding to and inhibiting the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3][4] These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By blocking these transporters, this compound increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced noradrenergic and dopaminergic neurotransmission.[7]

The potentiation of norepinephrine and dopamine signaling in key brain regions is believed to underlie the potential antidepressant and analgesic effects of this compound.[3] The interaction of these neurotransmitter systems is complex, with norepinephrine modulating dopamine release and vice versa, contributing to the overall pharmacological effect.[8]

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound ((S,S)-hydroxybupropion) at human monoamine transporters and nicotinic acetylcholine receptors.

TargetParameterValue (µM)Cell LineReference
Human Norepinephrine Transporter (hNET)IC500.241HEK293[6]
Human Dopamine Transporter (hDAT)IC500.63HEK293[6]
α4β2 Nicotinic Acetylcholine ReceptorIC503.3-[5][6]
α3β4 Nicotinic Acetylcholine ReceptorIC5011-[6]
α1β1 Nicotinic Acetylcholine ReceptorIC5028-[6]
α4β4 Nicotinic Acetylcholine ReceptorIC5030-[6]
Human Serotonin Transporter (hSERT)IC50>100HEK293[6]

IC50: The half maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The diagram below illustrates the primary mechanism of action of this compound at a catecholaminergic synapse.

Radafaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (NE, DA) NE_synapse NE vesicle->NE_synapse Release DA_synapse DA vesicle->DA_synapse Release tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da Dopamine (DA) dopa->da DDC da->vesicle ne Norepinephrine (NE) da->ne DBH ne->vesicle NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE_synapse->NET Reuptake adrenergic_receptor Adrenergic Receptor NE_synapse->adrenergic_receptor Binding DA_synapse->DAT Reuptake dopamine_receptor Dopamine Receptor DA_synapse->dopamine_receptor Binding downstream Downstream Signaling adrenergic_receptor->downstream dopamine_receptor->downstream This compound This compound This compound->NET Inhibition This compound->DAT Inhibition

Caption: this compound blocks NET and DAT, increasing synaptic NE and DA levels.

Experimental Workflow: In Vitro Neurotransmitter Uptake Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of a compound like this compound on neurotransmitter transporters.

Caption: Workflow for determining neurotransmitter uptake inhibition by this compound.

Logical Relationship of Dual-Action Mechanism

This diagram illustrates the logical relationship of this compound's dual inhibitory action on both monoamine reuptake and nicotinic acetylcholine receptors.

Dual_Action_Logic cluster_ndri NDRI Activity cluster_nachr nAChR Antagonism This compound This compound inhibit_net Inhibition of NET This compound->inhibit_net inhibit_dat Inhibition of DAT This compound->inhibit_dat antagonize_nachr Antagonism of nAChRs (e.g., α4β2, α3β4) This compound->antagonize_nachr increase_ne Increased Synaptic NE inhibit_net->increase_ne increase_da Increased Synaptic DA inhibit_dat->increase_da therapeutic_effects Potential Therapeutic Effects (e.g., Antidepressant, Analgesic) increase_ne->therapeutic_effects increase_da->therapeutic_effects modulate_cholinergic Modulation of Cholinergic Signaling antagonize_nachr->modulate_cholinergic modulate_cholinergic->therapeutic_effects

Caption: this compound's dual action on monoamine reuptake and nAChRs.

Detailed Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is based on methodologies used for assessing the potency of compounds at human monoamine transporters expressed in HEK293 cells.[6]

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection agent like G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • On the day of the assay, cells are harvested, washed, and resuspended in a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Cell density is adjusted to a predetermined optimal concentration.

2. Assay Procedure:

  • The assay is performed in 96-well plates.

  • Varying concentrations of this compound (or a vehicle control) are added to the wells.

  • The reaction is initiated by the addition of a radiolabeled substrate: [3H]norepinephrine for hNET-expressing cells or [3H]dopamine for hDAT-expressing cells, at a concentration near their respective Km values.

  • The plates are incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for substrate uptake.

  • Uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the cells containing the radiolabeled substrate from the incubation medium. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine for NET, GBR12909 for DAT).

  • The filters are washed multiple times with ice-cold KRH buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC50 value, the concentration of this compound that inhibits 50% of the specific radiolabeled substrate uptake, is determined from this curve.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines a general method for determining the binding affinity of a compound to nAChRs using a competition binding assay.[9][10]

1. Membrane Preparation:

  • Brain tissue from a suitable animal model (e.g., rat cortex) or cells expressing the specific human nAChR subtype of interest are homogenized in an ice-cold buffer (e.g., Tris-HCl) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay:

  • The assay is conducted in 96-well plates.

  • A fixed concentration of a suitable radioligand that specifically binds to the nAChR subtype of interest (e.g., [3H]epibatidine for α4β2 nAChRs) is added to each well.

  • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a saturating concentration of a known nAChR agonist or antagonist (e.g., nicotine or mecamylamine).

  • The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • The reaction is terminated by rapid filtration through PEI-pre-soaked glass fiber filters to separate bound from free radioligand.

  • Filters are washed with ice-cold assay buffer.

3. Data Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

  • Non-linear regression analysis is used to determine the IC50 value.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling Effects

The primary action of this compound—increasing synaptic levels of norepinephrine and dopamine—initiates a cascade of downstream signaling events through the activation of postsynaptic adrenergic and dopaminergic receptors.[11]

  • Noradrenergic System: Increased norepinephrine in the synapse activates various subtypes of adrenergic receptors (α1, α2, β1, β2, β3). In the context of depression, activation of these receptors in brain regions like the prefrontal cortex and hippocampus is thought to modulate mood, arousal, and cognitive functions. For instance, β-adrenergic receptor activation typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of protein kinase A (PKA), which can then phosphorylate various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal plasticity.[11]

  • Dopaminergic System: Elevated synaptic dopamine primarily acts on D1-like (D1 and D5) and D2-like (D2, D3, D4) receptors.[12] Activation of D1-like receptors also stimulates adenylyl cyclase and cAMP production, while D2-like receptor activation is generally inhibitory to this pathway.[12] Dopaminergic pathways are crucial for reward, motivation, and motor control. The enhanced dopaminergic tone resulting from DAT inhibition by this compound may contribute to its effects on anhedonia and motivation, which are core symptoms of depression.[7] A study using positron emission tomography (PET) in humans showed that a 40 mg oral dose of this compound resulted in a slow and modest blockade of DAT, with a peak occupancy of about 22% at 4 hours.[13] This relatively low and slow DAT occupancy has been suggested to predict a low potential for abuse.[13]

Conclusion

This compound's mechanism of action in the CNS is characterized by its dual inhibition of norepinephrine and dopamine reuptake, with a preference for the former, and its antagonistic activity at several nicotinic acetylcholine receptor subtypes. This multifaceted pharmacological profile results in the modulation of key neurotransmitter systems implicated in mood regulation and other CNS functions. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical understanding of this compound's core mechanisms for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2S,3S)-Hydroxybupropion

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of (2S,3S)-hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation aid, bupropion. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Bupropion is a widely prescribed medication that functions as a norepinephrine and dopamine reuptake inhibitor.[1][2] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form several metabolites.[3][4] Among these, hydroxybupropion is the most significant, with plasma concentrations exceeding those of the parent drug by as much as 16 to 20 times.[4] Hydroxybupropion exists as two major stereoisomers in humans: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion.[4] While the (2R,3R) enantiomer is present in higher concentrations, the (2S,3S) enantiomer is considered the more pharmacologically active stereoisomer, contributing significantly to the therapeutic effects of bupropion.[1][4] This guide focuses on the synthesis and characterization of the (2S,3S)-hydroxybupropion enantiomer.

Synthesis of (2S,3S)-Hydroxybupropion

The stereoselective synthesis of (2S,3S)-hydroxybupropion is crucial for studying its specific pharmacological effects. A common approach involves the use of a chiral precursor to establish the desired stereochemistry.

Stereoselective Synthesis from (R)-(+)-Lactate

A method for the synthesis of (2S,3S)-hydroxybupropion starting from methyl (R)-(+)-lactate has been described.[3] This multi-step synthesis establishes the C-3 stereocenter from the chiral lactate, which then directs the stereochemistry at the C-2 position.

Step 1: Synthesis of Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (14)

  • To a solution of methyl (R)-(+)-lactate (13) in a suitable solvent, add trifluoromethanesulfonic anhydride and 2,6-lutidine at 0 °C.

  • Stir the reaction mixture at this temperature for a specified time to allow for the formation of the triflate.

  • Upon completion, work up the reaction mixture to isolate the product, methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (14). A reported yield for this step is 77%.[3]

Step 2: Synthesis of the Lactone Intermediate (15)

  • Alkylate 2-amino-2-methyl-1-propanol with the previously synthesized triflate (14) at -40 °C for 2 hours, followed by stirring overnight at room temperature.

  • The subsequent cyclization affords the lactone intermediate (15). This step has been reported to proceed with a 63% yield.[3]

Step 3: Synthesis of (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol ((2S,3S)-4a)

  • React the lactone (15) with 3-chlorophenylmagnesium bromide.

  • The Grignard addition to the lactone results in the formation of (2S,3S)-hydroxybupropion.

  • This final step has been reported to yield the desired product in 32% yield with 98% enantiomeric excess (ee).[3] The overall yield from methyl (R)-(+)-lactate is approximately 16%.[3]

Non-Stereoselective Synthesis

A non-stereoselective synthesis of racemic hydroxybupropion has been reported with high yield.[4][5] This method can be used to produce a mixture of stereoisomers, which can then be separated by chiral chromatography if the individual enantiomers are desired.

  • Combine 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol in a 1:3 molar ratio in acetonitrile.[5]

  • Reflux the reaction mixture. An optimized procedure suggests a reaction temperature of 35°C.[5]

  • After the reaction is complete (which can be monitored by TLC), filter the solution to remove any salts.[5]

  • Remove the acetonitrile under vacuum.

  • Dissolve the remaining solid in ethyl acetate, filter, and extract with a saturated sodium carbonate solution.[5] The use of a bicarbonate solution has been found to negatively interact with the product.[5]

  • Separate the organic layer and remove the solvent under vacuum to isolate the solid hydroxybupropion.

  • The product can be further purified by recrystallization from deionized water or by column chromatography using ethyl acetate as the eluent.[5] This method has been reported to achieve a yield of up to 93% with a purity of 91%, which can be improved to 99.52% with purification.[5]

Characterization of (2S,3S)-Hydroxybupropion

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (2S,3S)-hydroxybupropion.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₈ClNO₂[6]
Molar Mass 255.74 g·mol⁻¹[6]
Melting Point Not explicitly reported for the pure (2S,3S) isomer. Racemic bupropion HCl has a melting point of 229-234 °C (with charring).[7]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectroscopy is a powerful tool for structural elucidation. The following table summarizes the reported ¹H-NMR chemical shifts for hydroxybupropion.

Proton IdentityLiterature Shift (ppm)Experimental Shift (ppm)
a0.820.808
b1.071.073
c1.391.382
d3.193.195
e3.423.462
f3.833.823
g (aromatic)7.2-7.657.438

(Data sourced from Epperson et al., 2021)[5]

Infrared (IR) Spectroscopy:

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. The characteristic peaks for bupropion hydrochloride include aromatic C=C bending around 1690 cm⁻¹ and asymmetric C-H bending around 1458 cm⁻¹.[8] The C-OH stretching is observed around 1240 cm⁻¹.[8]

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for assessing the purity and quantifying the concentration of (2S,3S)-hydroxybupropion, particularly in biological matrices.

  • Column: Cyclobond I 2000[9]

  • Mobile Phase: 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8)[9]

  • Detection: UV or Mass Spectrometry

  • Linear Range: 12.5-500 ng/ml for (2R,3R)- and (2S,3S)-hydroxybupropion[9]

  • Limit of Quantification (LOQ): 12.5 ng/ml[9]

Pharmacological Profile

(2S,3S)-Hydroxybupropion is a pharmacologically active molecule that contributes to the therapeutic effects of bupropion.

Mechanism of Action

The primary mechanism of action of (2S,3S)-hydroxybupropion involves the inhibition of norepinephrine and dopamine reuptake by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] It is also a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3] This dual action is believed to be responsible for its antidepressant and smoking cessation effects.

Pharmacological Activity

The following table summarizes the in vitro potency of (2S,3S)-hydroxybupropion and its enantiomer at monoamine transporters.

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)nAChR α4β2 IC₅₀ (μM)
(2S,3S)-Hydroxybupropion >101.73.3
(2R,3R)-Hydroxybupropion >101.7 (racemic)-

(Data sourced from various sources)[3][6]

(2S,3S)-hydroxybupropion is significantly more potent than (2R,3R)-hydroxybupropion in animal models of depression and in antagonizing the effects of nicotine.[6]

Visualizations

Signaling Pathway

Hydroxybupropion_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Bupropion Bupropion Metabolism Metabolism (CYP2B6) Bupropion->Metabolism Hydroxybupropion (2S,3S)-Hydroxybupropion Metabolism->Hydroxybupropion NET NET Hydroxybupropion->NET Inhibition DAT DAT Hydroxybupropion->DAT Inhibition nAChR nAChR (α4β2) Hydroxybupropion->nAChR Antagonism NE Norepinephrine NE->NET DA Dopamine DA->DAT NE_cleft Norepinephrine DA_cleft Dopamine Signal Postsynaptic Signaling NE_cleft->Signal Binding DA_cleft->Signal Binding

Caption: Mechanism of action of (2S,3S)-hydroxybupropion.

Experimental Workflow

Synthesis_and_Characterization_Workflow Start Starting Materials (e.g., (R)-(+)-Lactate) Synthesis Stereoselective Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Product Pure (2S,3S)-Hydroxybupropion Purification->Product Characterization Characterization Product->Characterization NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR FTIR Spectroscopy Characterization->IR HPLC Chiral HPLC (Purity/ee) Characterization->HPLC MP Melting Point Characterization->MP Data Data Analysis and Reporting NMR->Data MS->Data IR->Data HPLC->Data MP->Data

Caption: Workflow for synthesis and characterization.

References

Radafaxine as a norepinephrine-dopamine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Radafaxine (developmental code: GW-353,162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for the treatment of major depressive disorder (MDD) and other conditions. As the (2S,3S)-enantiomer of hydroxybupropion, a major metabolite of bupropion, this compound exhibits a distinct pharmacological profile characterized by a greater potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative binding and transporter occupancy data, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Introduction

Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of antidepressant medications that function by blocking the reuptake of norepinephrine and dopamine, thereby increasing the extracellular concentrations of these key neurotransmitters in the brain.[1] Bupropion is a well-known member of this class and is approved for the treatment of depression and for smoking cessation.[2] this compound, a potent metabolite of bupropion, emerged as a second-generation NDRI with a potentially improved pharmacological profile.[3] It was investigated for a range of indications including restless legs syndrome, neuropathic pain, fibromyalgia, and obesity, in addition to MDD, before its development was discontinued.[3] This guide focuses on the core scientific and technical aspects of this compound as an NDRI.

Chemical and Physical Properties

PropertyValue
IUPAC Name (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Developmental Code GW-353,162
Molecular Formula C₁₃H₁₈ClNO₂
Molar Mass 255.74 g/mol
CAS Number 192374-14-4
ChEMBL ID CHEMBL1172928

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] By binding to these transporters, it blocks the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons.

The following diagram illustrates the signaling pathway affected by this compound:

This compound's Mechanism of Action

Quantitative Pharmacological Data

A key clinical study utilizing Positron Emission Tomography (PET) with the radioligand [¹¹C]cocaine provided quantitative data on the in vivo dopamine transporter (DAT) occupancy of this compound in the human brain.[5]

ParameterValueReference
Relative Efficacy (vs. Bupropion)
Norepinephrine Reuptake Inhibition392% of bupropion's efficacy[3]
Dopamine Reuptake Inhibition70% of bupropion's efficacy[3]
Dopamine Transporter (DAT) Occupancy (Human Brain, 40 mg p.o.)
1 hour post-dose11%[5]
4 hours post-dose (Peak)22%[5]
8 hours post-dose17%[5]
24 hours post-dose15%[5]
Pharmacokinetics (Human, 40 mg p.o.)
Time to Peak Plasma Concentration (Tmax)4 - 8 hours[5]

Experimental Protocols

In Vitro Norepinephrine and Dopamine Reuptake Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a compound like this compound in inhibiting norepinephrine and dopamine reuptake.

In Vitro Reuptake Inhibition Assay Workflow

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured under standard conditions.

    • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated in a buffer solution containing a fixed concentration of a radiolabeled substrate, such as [³H]nisoxetine for NET or [³H]WIN 35,428 for DAT.

    • A range of concentrations of the test compound (this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, GBR 12909 for DAT).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

    • The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Dopamine Transporter Occupancy Measurement using PET (Human)

This protocol is based on the study by Volkow et al. (2005) which measured this compound's DAT occupancy in the human brain.[5]

PET Study Workflow for DAT Occupancy

Methodology:

  • Participants: Healthy human volunteers.

  • Radiotracer: [¹¹C]cocaine, a radiolabeled ligand that binds to DAT.

  • Imaging Procedure:

    • A baseline PET scan is performed to measure the initial binding potential (BP) of [¹¹C]cocaine to DAT in the striatum.

    • Participants are then administered a single oral dose of this compound (40 mg).

    • A series of PET scans are conducted at specified time points (1, 4, 8, and 24 hours) after drug administration.

  • Blood Sampling: Venous blood samples are collected at regular intervals to determine the plasma concentration of this compound over time.

  • Data Analysis:

    • The PET images are analyzed to calculate the binding potential of [¹¹C]cocaine at each time point.

    • DAT occupancy is calculated as the percentage reduction in [¹¹C]cocaine binding potential from the baseline scan.

Preclinical and Clinical Development

This compound was advanced into clinical trials for major depressive disorder. A Phase II, multi-center, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy, safety, and tolerability of two fixed doses (20mg and 60mg) of a once-daily oral formulation of this compound over an eight-week treatment period. However, the development of this compound was discontinued by GlaxoSmithKline in 2006.

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor with a distinct pharmacological profile characterized by a higher potency for the norepinephrine transporter than the dopamine transporter. In vivo human studies confirmed its ability to occupy the dopamine transporter in the brain, albeit to a modest degree at the dose tested. While its clinical development was halted, the technical data and experimental methodologies associated with this compound provide valuable insights for researchers and professionals in the field of drug discovery and development, particularly for those working on novel treatments for depression and other CNS disorders involving noradrenergic and dopaminergic systems.

References

The Pharmacodynamic Duality of Radafaxine and Bupropion: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed comparative analysis of the pharmacodynamics of radafaxine and its parent compound, bupropion. This document elucidates their mechanisms of action, receptor binding affinities, and effects on neurotransmitter reuptake, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Executive Summary

Bupropion, an established atypical antidepressant and smoking cessation aid, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3][4] Its major metabolite, this compound ((2S,3S)-hydroxybupropion), also exhibits NDRI activity but with a distinct pharmacological profile.[5] This guide provides a granular comparison of these two compounds, highlighting the nuances in their interaction with monoamine transporters, which may account for differences in their therapeutic and side-effect profiles. While bupropion displays a relatively balanced, albeit weak, inhibition of both norepinephrine and dopamine transporters, this compound demonstrates a more potent and selective inhibition of norepinephrine reuptake.[5]

Mechanism of Action

Both bupropion and this compound exert their primary therapeutic effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][5][6] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[7][8]

Bupropion is also known to act as a non-competitive antagonist at various nicotinic acetylcholine receptors (nAChRs), a mechanism thought to contribute to its efficacy as a smoking cessation aid.[1] this compound, being a metabolite, shares this property.

Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition

The following diagram illustrates the canonical signaling pathway affected by this compound and bupropion.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Adrenergic Receptors NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Postsynaptic_Effect_NE Noradrenergic Effect NE_Receptor->Postsynaptic_Effect_NE Signal Transduction Postsynaptic_Effect_DA Dopaminergic Effect DA_Receptor->Postsynaptic_Effect_DA Signal Transduction Radafaxine_Bupropion This compound / Bupropion Radafaxine_Bupropion->NET Inhibition Radafaxine_Bupropion->DAT Inhibition cluster_workflow Neurotransmitter Reuptake Inhibition Assay Workflow Start Start Cell_Culture Culture cells expressing NET or DAT Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Preincubation Pre-incubate with This compound/Bupropion Plating->Preincubation Uptake Add radiolabeled neurotransmitter Preincubation->Uptake Incubate Incubate at 37°C Uptake->Incubate Stop_Wash Stop uptake and wash cells Incubate->Stop_Wash Lysis Lyse cells Stop_Wash->Lysis Scintillation Measure radioactivity Lysis->Scintillation Analysis Calculate IC50 values Scintillation->Analysis End End Analysis->End

References

Early-Stage Research on GW-353,162 (Radafaxine): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of Radafaxine (GW-353,162) was discontinued by GlaxoSmithKline in 2006. Consequently, a comprehensive public record of its preclinical and early clinical development is not available. This guide synthesizes the publicly accessible data to provide a technical overview for researchers, scientists, and drug development professionals. The experimental protocols described herein are representative of standard methodologies in the field and may not reflect the exact procedures used in the development of this compound.

Introduction

This compound, also known as (2S,3S)-hydroxybupropion or GW-353,162, is the (2S,3S) stereoisomer of hydroxybupropion, a major active metabolite of the antidepressant bupropion.[1] It was under development by GlaxoSmithKline in the early 2000s for a range of indications including major depressive disorder, neuropathic pain, fibromyalgia, and obesity.[1] The development was halted due to "poor test results".[1] This document provides a summary of the available early-stage research on its mechanism of action, pharmacodynamics, and pharmacokinetics.

Mechanism of Action

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of these neurotransmitters. In vitro studies have shown that this compound is more potent as an inhibitor of norepinephrine reuptake compared to dopamine reuptake.[1][2] Additionally, this compound has been identified as an antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[2]

Signaling Pathway

The proposed mechanism of action, involving the inhibition of norepinephrine and dopamine reuptake, is depicted in the following signaling pathway diagram.

Radafaxine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (GW-353,162) NET NET This compound->NET DAT DAT This compound->DAT NE_reuptake NE Reuptake DA_reuptake DA Reuptake NE_vesicle Norepinephrine Vesicles Synapse_NE ↑ Norepinephrine NE_vesicle->Synapse_NE Release DA_vesicle Dopamine Vesicles Synapse_DA ↑ Dopamine DA_vesicle->Synapse_DA Release NE_receptor Adrenergic Receptors Synapse_NE->NE_receptor Binding DA_receptor Dopamine Receptors Synapse_DA->DA_receptor Binding

Caption: Proposed Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and human studies.

Table 1: In Vitro Pharmacological Profile of this compound ((2S,3S)-hydroxybupropion)
TargetAssayValueReference
Norepinephrine Transporter (NET)[³H]Norepinephrine Uptake InhibitionIC₅₀ = 520 nM[2]
Dopamine Transporter (DAT)[³H]Dopamine Uptake InhibitionWeak inhibition (IC₅₀ > 10,000 nM for racemic mixture)[2][3]
α4β2 Nicotinic Acetylcholine ReceptorFunctional AntagonismIC₅₀ = 3.3 µM[2]
Table 2: Human Pharmacokinetic and Pharmacodynamic Data for this compound (40 mg, oral)
ParameterMethodValueReference
Peak Dopamine Transporter (DAT) OccupancyPET with [¹¹C]cocaine22%
Time to Peak DAT OccupancyPET with [¹¹C]cocaine~4 hours
DAT Occupancy at 24 hoursPET with [¹¹C]cocaine15%
Time to Peak Plasma Concentration (Tmax)Plasma Pharmacokinetics4 - 8 hours

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically on this compound are not publicly available. The following sections describe representative methodologies for the key experiments cited.

In Vitro Monoamine Reuptake Inhibition Assay (Representative Protocol)

This protocol describes a typical synaptosomal uptake assay to determine the potency of a compound to inhibit norepinephrine and dopamine reuptake.

Objective: To determine the IC₅₀ values of a test compound for the inhibition of norepinephrine and dopamine uptake into rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hypothalamus for NET). The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay:

    • Synaptosomes are incubated with the test compound (this compound) at various concentrations.

    • A radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

    • Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radiolabel.

  • Data Analysis:

    • The radioactivity on the filters is quantified using liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., nomifensine for DAT, desipramine for NET).

    • The percent inhibition of specific uptake at each concentration of the test compound is calculated.

    • IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Reuptake_Assay_Workflow start Start: Rat Brain Tissue (e.g., Striatum, Hypothalamus) homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes incubation Incubate Synaptosomes with This compound (various conc.) synaptosomes->incubation add_radiolabel Add [³H]Dopamine or [³H]Norepinephrine incubation->add_radiolabel terminate Terminate Uptake by Rapid Filtration add_radiolabel->terminate wash Wash Filters terminate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Calculate % Inhibition and IC₅₀ quantify->analyze end End: Potency Determination analyze->end

Caption: Representative workflow for an in vitro monoamine reuptake assay.

Mouse Forced Swim Test (Representative Protocol)

The forced swim test is a common preclinical model used to assess antidepressant-like activity.

Objective: To evaluate the effect of a test compound on the duration of immobility in mice subjected to a forced swimming session.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Mice are administered the test compound (this compound) or vehicle at a specified time before the test (e.g., 30-60 minutes).

    • Each mouse is individually placed into the water-filled cylinder for a 6-minute session.

    • The session is typically video-recorded for later analysis.

  • Data Analysis:

    • An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

    • The duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow start Start: Experimental Mice dosing Administer this compound or Vehicle start->dosing acclimation Acclimation Period (e.g., 30-60 min) dosing->acclimation swim_test Place Mouse in Water Cylinder (6-minute session) acclimation->swim_test recording Video Record the Session swim_test->recording scoring Score Immobility Time (last 4 minutes) recording->scoring analysis Statistical Analysis: Compare Treatment vs. Vehicle scoring->analysis end End: Assessment of Antidepressant-like Effect analysis->end

Caption: Representative workflow for the mouse forced swim test.

Human PET Study for DAT Occupancy (Representative Protocol)

Positron Emission Tomography (PET) is used to measure the in vivo occupancy of neurotransmitter transporters by a drug.

Objective: To determine the time course of dopamine transporter (DAT) occupancy in the human brain after a single oral dose of a test compound.

Methodology:

  • Participants: Healthy control subjects are recruited.

  • Radiotracer: A PET radiotracer that binds to the DAT is used, such as [¹¹C]cocaine.

  • Procedure:

    • A baseline PET scan is performed to measure the baseline DAT availability.

    • Participants are administered a single oral dose of the test compound (e.g., 40 mg this compound).

    • A series of PET scans are conducted at multiple time points after drug administration (e.g., 1, 4, 8, and 24 hours).

    • Arterial blood samples are collected during the scans to measure the concentration of the radiotracer in plasma.

  • Data Analysis:

    • PET images are reconstructed and co-registered with an MRI for anatomical reference.

    • Regions of interest (ROIs) are defined, typically in the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum).

    • The binding potential (BP_ND) of the radiotracer is calculated for the baseline and post-drug scans.

    • The percent DAT occupancy at each time point is calculated using the following formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline

PET_Occupancy_Workflow start Start: Healthy Human Volunteer baseline_scan Baseline PET Scan with [¹¹C]cocaine start->baseline_scan drug_admin Administer Oral Dose of this compound (40 mg) baseline_scan->drug_admin post_drug_scans Post-dose PET Scans (at 1, 4, 8, 24 hours) drug_admin->post_drug_scans blood_sampling Arterial Blood Sampling post_drug_scans->blood_sampling image_analysis Image Reconstruction and ROI Analysis post_drug_scans->image_analysis bp_calc Calculate Binding Potential (BP_ND) for Baseline and Post-dose image_analysis->bp_calc occupancy_calc Calculate % DAT Occupancy bp_calc->occupancy_calc end End: Time Course of DAT Occupancy occupancy_calc->end

Caption: Representative workflow for a human PET DAT occupancy study.

Summary and Conclusion

This compound (GW-353,162) is a norepinephrine-preferring dopamine reuptake inhibitor that showed some promise in early-stage research. The available human data from a PET study indicated that a 40 mg oral dose resulted in a slow onset and low peak occupancy of the dopamine transporter (22% at 4 hours), which suggests a low potential for abuse. This is consistent with preclinical reports of no self-administration. In vitro data confirm its higher potency at the norepinephrine transporter over the dopamine transporter. Despite being investigated for several indications, its development was terminated. The limited publicly available data prevents a more detailed analysis of its preclinical pharmacology and the specific reasons for its discontinuation. This guide provides a consolidation of the known information to serve as a reference for the scientific community.

References

The Chemical Nexus of Radafaxine and Manifaxine: A Technical Examination of Two Bupropion-Related Norepinephrine-Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the chemical and pharmacological relationship between Radafaxine (GW-353162) and Manifaxine (GW-320659), two structurally related compounds developed by GlaxoSmithKline. Both molecules are norepinephrine-dopamine reuptake inhibitors (NDRIs) and are derived from the chemical scaffold of bupropion, a widely prescribed antidepressant and smoking cessation aid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on their synthesis, metabolic origins, and pharmacological activities.

Executive Summary

This compound, the (2S,3S) stereoisomer of hydroxybupropion, is a primary active metabolite of bupropion.[1] Its development was pursued for a range of indications including major depressive disorder and restless legs syndrome before being discontinued. Manifaxine was subsequently developed as a structural analogue of this compound, with modifications intended to refine its pharmacological profile for potential use in treating attention deficit hyperactivity disorder (ADHD) and obesity.[1][2] This guide will elucidate the nuanced chemical differences between these two compounds, their metabolic relationship to bupropion, and their shared mechanism of action as NDRIs. While direct comparative quantitative data on their binding affinities is scarce in publicly available literature, this paper will present the known qualitative pharmacological characteristics and provide representative experimental protocols for their synthesis and evaluation.

Chemical Structures and Nomenclature

The core chemical relationship between this compound and Manifaxine lies in their shared phenylmorpholinol scaffold. This compound is characterized by a chlorophenyl group, inheriting this feature from its parent compound, bupropion. In contrast, Manifaxine features a difluorophenyl moiety, representing a key structural modification.

Table 1: Chemical Identity of this compound and Manifaxine

Compound This compound Manifaxine
IUPAC Name (+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol[1](2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol[2]
Developmental Code GW-353162GW-320659
Chemical Formula C₁₃H₁₈ClNO₂C₁₂H₁₅F₂NO₂
Molar Mass 255.74 g/mol 243.25 g/mol

Metabolic Pathway of this compound from Bupropion

This compound is not synthesized and administered as a primary drug but is rather an active metabolite of bupropion. The metabolic cascade is initiated by the hepatic cytochrome P450 enzyme, CYP2B6, which hydroxylates bupropion at its tert-butyl group to form hydroxybupropion.[3] This intermediate then undergoes a spontaneous intramolecular cyclization to yield the more stable morpholinol structure of this compound.

metabolic_pathway Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 (Hydroxylation) This compound This compound ((2S,3S)-hydroxybupropion) Hydroxybupropion->this compound Intramolecular Cyclization

Metabolic conversion of Bupropion to this compound.

Synthesis of this compound and Manifaxine

While this compound is a metabolite, its chemical structure can be synthesized for research purposes. The synthesis of Manifaxine follows a similar logic, starting from a different substituted propiophenone.

Representative Synthesis of a Phenylmorpholinol Scaffold

The general synthesis for this class of compounds involves the reaction of a substituted 2-bromopropiophenone with an appropriate amino alcohol. For this compound, this would be 2-bromo-3'-chloropropiophenone with 2-amino-2-methyl-1-propanol. The synthesis of Manifaxine involves the reaction of 2-bromo-3',5'-difluoropropiophenone with DL-alaninol.[2]

synthesis_workflow cluster_this compound This compound Synthesis cluster_manifaxine Manifaxine Synthesis R_start 2-bromo-3'-chloropropiophenone + 2-amino-2-methyl-1-propanol R_reaction Reflux in Acetonitrile R_start->R_reaction R_product This compound R_reaction->R_product M_start 2-bromo-3',5'-difluoropropiophenone + DL-Alaninol M_reaction Intermolecular Ring Formation M_start->M_reaction M_product Manifaxine M_reaction->M_product

General synthetic routes for this compound and Manifaxine.
Detailed Experimental Protocol: Synthesis of a Phenylmorpholinol Analogue

The following is a representative protocol for the synthesis of a phenylmorpholinol derivative, based on procedures for related compounds.

  • Step 1: Halogenation of the Propiophenone. To a solution of the appropriately substituted propiophenone (1.0 eq) in a suitable solvent such as dioxane, a solution of dioxane-dibromide (1.0 eq) in dioxane is added dropwise at room temperature. The reaction mixture is stirred for 1 hour. The mixture is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-bromopropiophenone derivative.

  • Step 2: Cyclization with an Amino Alcohol. The crude 2-bromopropiophenone derivative (1.0 eq) is dissolved in acetonitrile. The corresponding amino alcohol (e.g., 2-amino-2-methyl-1-propanol for a this compound-like structure, or DL-alaninol for a Manifaxine-like structure) (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added. The mixture is heated to reflux and stirred for 24-48 hours.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired phenylmorpholinol product.

Pharmacological Profile: Norepinephrine and Dopamine Reuptake Inhibition

Both this compound and Manifaxine function as norepinephrine-dopamine reuptake inhibitors. Their primary mechanism of action involves binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby enhancing noradrenergic and dopaminergic neurotransmission.

This compound is reported to be more selective for the inhibition of norepinephrine reuptake over dopamine reuptake.[1] This increased selectivity for NET may contribute to its observed effects on pain and fatigue. In human studies using positron emission tomography (PET), this compound demonstrated slow and low-level blockade of DAT, suggesting a low potential for abuse.[4]

Table 2: Comparative Pharmacological Data

Compound Mechanism of Action NET Binding Affinity (Ki) DAT Binding Affinity (Ki) Selectivity (DAT/NET)
This compound NDRIPotentModerateSelective for NET
Manifaxine NDRIData not availableData not availableData not available

Note: "Potent" and "Moderate" are qualitative descriptors based on available literature. Specific Ki values from direct comparative studies are not publicly available.

Experimental Protocol: In Vitro Monoamine Transporter Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the inhibition constants (Ki) of test compounds for the human norepinephrine and dopamine transporters.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the human NET or DAT are cultured to confluence. The cells are harvested, washed in a phosphate-buffered saline solution, and then lysed by homogenization in a cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Competitive Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a selective radioligand (e.g., [³H]nisoxetine for NET or [³H]GBR-12935 for DAT).

    • Varying concentrations of the test compound (this compound or Manifaxine) or a known displacing agent for the determination of non-specific binding (e.g., desipramine for NET, nomifensine for DAT).

  • Incubation and Termination: The plates are incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow for binding equilibrium to be reached. The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification and Data Analysis: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter. The data are analyzed using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

binding_assay_workflow start HEK293 cells with hNET or hDAT prep Cell harvesting and membrane preparation start->prep assay_setup 96-well plate setup: - Membrane suspension - Radioligand ([³H]nisoxetine or [³H]GBR-12935) - Test compound (this compound/Manifaxine) prep->assay_setup incubation Incubation at room temperature assay_setup->incubation filtration Rapid filtration to separate bound/unbound radioligand incubation->filtration quantification Scintillation counting to measure radioactivity filtration->quantification analysis Data analysis (IC50 determination, Ki calculation) quantification->analysis end Binding affinity determination analysis->end

Workflow for a monoamine transporter binding assay.

Conclusion

This compound and Manifaxine represent a focused effort in medicinal chemistry to modulate the norepinephrine and dopamine systems, building upon the foundation of bupropion pharmacology. This compound, as a key metabolite of bupropion, offers insights into the in vivo activity of its parent drug, particularly its noradrenergic effects. Manifaxine, as a synthetic analogue, demonstrates a rational drug design approach to fine-tune the pharmacological properties by altering the substitution on the phenyl ring. While the clinical development of both compounds was discontinued, their study provides valuable structure-activity relationship information for the ongoing development of novel NDRIs. The methodologies and data presented in this guide offer a comprehensive overview for researchers and scientists working in the field of monoamine transporter pharmacology and central nervous system drug discovery.

References

Methodological & Application

Synthesis of Radafaxine: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radafaxine, the (2S,3S)-enantiomer of hydroxybupropion, is a norepinephrine-dopamine reuptake inhibitor that has been investigated for the treatment of depression and other neurological disorders. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound. Two primary synthetic routes are discussed: a racemic synthesis of hydroxybupropion followed by chiral separation, and a stereoselective synthesis yielding the desired (2S,3S)-enantiomer directly. These protocols are intended for research and development purposes and should be carried out by qualified personnel in a controlled laboratory setting.

Introduction

This compound, also known as (2S,3S)-hydroxybupropion, is a pharmacologically active metabolite of bupropion.[1][2] Its stereospecific structure is crucial for its selective activity as a norepinephrine-dopamine reuptake inhibitor. The synthesis of enantiomerically pure this compound can be approached in two main ways. The first involves a straightforward racemic synthesis to produce hydroxybupropion, a mixture of enantiomers, which is then separated to isolate the desired (2S,3S) form. A second, more elegant approach is the stereoselective synthesis that directly targets the formation of this compound. This document outlines detailed protocols for both the racemic synthesis of hydroxybupropion and a summary of a stereoselective route.

Racemic Synthesis of Hydroxybupropion

The synthesis of racemic hydroxybupropion is a one-step reaction involving the condensation of 2-bromo-3'-chloropropiophenone with 2-amino-2-methyl-1-propanol.[1][3] An optimized procedure has been reported to achieve a high yield and purity.[3]

Experimental Protocol

Materials:

  • 2-bromo-3'-chloropropiophenone

  • 2-amino-2-methyl-1-propanol

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Heptane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3'-chloropropiophenone (1 equivalent) in anhydrous acetonitrile.

  • Addition of Amine: To the stirred solution, add 2-amino-2-methyl-1-propanol (2 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux at approximately 35°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude hydroxybupropion can be purified by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/heptane to yield highly pure racemic hydroxybupropion.

Data Presentation
ParameterValueReference
Starting Material 1 2-bromo-3'-chloropropiophenone[1][3]
Starting Material 2 2-amino-2-methyl-1-propanol[1][3]
Solvent Acetonitrile[1][3]
Reaction Temperature 35°C (optimized)[3]
Yield (optimized) 93%[3]
Purity (after chromatography and recrystallization) >99.5%[3]

Stereoselective Synthesis of this compound ((2S,3S)-Hydroxybupropion)

A stereoselective synthesis of this compound has been developed to avoid the need for chiral separation of a racemic mixture.[4] This method establishes the desired stereochemistry early in the synthetic sequence.

The synthesis commences with commercially available methyl (R)-(+)-lactate. This starting material is converted to a triflate, which then undergoes alkylation with 2-amino-2-methyl-1-propanol, followed by cyclization to form a key lactone intermediate. The final step involves the reaction of this lactone with 3-chlorophenylmagnesium bromide, which proceeds with high diastereoselectivity to afford (2S,3S)-hydroxybupropion (this compound) with a high enantiomeric excess (98% ee).[4] The overall yield reported for this multi-step process is 16% from methyl (R)-(+)-lactate.[4]

Chiral Separation of Hydroxybupropion Enantiomers

For the racemic synthesis product, the individual enantiomers, including this compound, can be separated using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., α1-acid glycoprotein column)[5]

Mobile Phase (Isocratic):

  • A typical mobile phase consists of a buffered aqueous solution with an organic modifier. For example, a mixture of 5 mM ammonium bicarbonate (pH 9.0-9.2), methanol, and acetonitrile.[5] The exact composition should be optimized for the specific chiral column used.

Procedure:

  • Sample Preparation: Dissolve the racemic hydroxybupropion in the mobile phase to a suitable concentration.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute the enantiomers with the optimized mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength. The two enantiomers will exhibit different retention times, allowing for their separation and collection.

  • Fraction Collection: Collect the fractions corresponding to the (2S,3S)-hydroxybupropion (this compound) peak.

  • Solvent Removal: Remove the mobile phase solvent from the collected fractions under reduced pressure to obtain the purified enantiomer.

Visualizations

Synthesis Workflow Diagram

Radafaxine_Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_separation Chiral Separation cluster_stereoselective Stereoselective Synthesis A 2-bromo-3'-chloropropiophenone C Reaction in Acetonitrile (35°C) A->C B 2-amino-2-methyl-1-propanol B->C D Racemic Hydroxybupropion C->D E Purification (Column Chromatography & Recrystallization) D->E F Pure Racemic Hydroxybupropion E->F G Chiral HPLC Separation F->G H This compound ((2S,3S)-Hydroxybupropion) G->H I (2R,3R)-Hydroxybupropion G->I J Methyl (R)-(+)-lactate K Multi-step Conversion J->K L This compound ((2S,3S)-Hydroxybupropion) K->L

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocols provided herein offer detailed methodologies for the synthesis of this compound for laboratory use. The racemic synthesis followed by purification and chiral separation is a robust method for obtaining both enantiomers of hydroxybupropion. For direct access to the desired (2S,3S)-enantiomer, the stereoselective synthesis route is a more targeted approach. The choice of method will depend on the specific requirements of the research, available starting materials, and instrumentation. It is imperative that all procedures are conducted with appropriate safety precautions in a well-equipped laboratory.

References

Application Notes and Protocols: Utilizing Radafaxine in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Radafaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI), in established rodent models of depression. Due to the discontinuation of its clinical development, publicly available preclinical data on this compound is limited. Therefore, this document combines information on its known pharmacology with illustrative protocols and representative data derived from studies on its parent compound, bupropion, and its metabolites.

Introduction to this compound

This compound (developmental code: GW-353,162) is the (2S,3S)-enantiomer of hydroxybupropion, a major active metabolite of the antidepressant bupropion.[1] As an NDRI, its mechanism of action involves blocking the reuptake of norepinephrine (NE) and dopamine (DA) at the presynaptic neuron, thereby increasing the synaptic availability of these neurotransmitters. This neurochemical effect is a well-established target for antidepressant therapies. Preclinical evidence suggests that the (2S,3S)-enantiomer (this compound) is more potent in behavioral assays for antidepressant-like activity, such as the forced swim test, compared to its (2R,3R)-enantiomer.[1]

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

The primary mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This blockade leads to an accumulation of NE and DA in the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NE_Vesicle Norepinephrine (NE) NET->NE_Vesicle Reuptake DA_Vesicle Dopamine (DA) DAT->DA_Vesicle Reuptake Synaptic_Cleft_NE Increased NE NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_DA Increased DA DA_Vesicle->Synaptic_Cleft_DA Release NE_Receptor Norepinephrine Receptor Synaptic_Cleft_NE->NE_Receptor DA_Receptor Dopamine Receptor Synaptic_Cleft_DA->DA_Receptor Neuronal_Response Enhanced Neuronal Response NE_Receptor->Neuronal_Response DA_Receptor->Neuronal_Response

This compound's Mechanism of Action

Rodent Models for Assessing Antidepressant Efficacy

The Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used behavioral despair model to screen for potential antidepressant activity. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease escape-oriented behaviors and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by treatment with antidepressant drugs.

Acclimation Animal Acclimation (1 week) Grouping Random Assignment to Groups (Vehicle, this compound Doses) Acclimation->Grouping Drug_Admin Drug Administration (e.g., 30-60 min pre-test) Grouping->Drug_Admin Pre_Swim Pre-Swim Session (Day 1: 15 min) Drug_Admin->Pre_Swim Test_Swim Test Session (Day 2: 5-6 min) Pre_Swim->Test_Swim Behavioral_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Test_Swim->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis

Forced Swim Test Experimental Workflow
  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

  • Procedure:

    • Day 1 (Pre-test): Each rat is placed in the cylinder for a 15-minute swim session. This initial exposure induces a stable level of immobility on the subsequent test day. After 15 minutes, the rat is removed, dried with a towel, and returned to its home cage.

    • Day 2 (Test): 24 hours after the pre-test, rats are administered this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle 60 minutes before being placed back into the swim cylinder. The behavior is recorded for 5 minutes.

  • Behavioral Scoring: The duration of immobility (the rat makes only minimal movements necessary to keep its head above water), swimming, and climbing are scored by a trained observer blind to the treatment conditions.

  • Data Analysis: The mean duration of immobility for each treatment group is compared using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to determine significant differences from the vehicle control group.

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Decrease in Immobility vs. Vehicle
Vehicle-150 ± 10.5-
Bupropion10115 ± 9.823.3%
Bupropion2085 ± 8.2**43.3%
Bupropion4060 ± 7.5***60.0%
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are illustrative.
The Chronic Mild Stress (CMS) Model

The Chronic Mild Stress (CMS) model is a more etiologically relevant model of depression, as it is based on the principle that chronic exposure to a series of unpredictable, mild stressors can induce a state of anhedonia, a core symptom of depression. Anhedonia in rodents is typically measured by a decrease in the consumption of a palatable sucrose solution.

Baseline_Sucrose Baseline Sucrose Preference Test Stressor_Exposure Chronic Mild Stress Exposure (4-8 weeks) Baseline_Sucrose->Stressor_Exposure Drug_Treatment Chronic this compound/Vehicle Administration (begins after 2-4 weeks of stress) Stressor_Exposure->Drug_Treatment Weekly_Sucrose Weekly Sucrose Preference Monitoring Drug_Treatment->Weekly_Sucrose Final_Behavioral Final Behavioral and Physiological Measures Weekly_Sucrose->Final_Behavioral Tissue_Collection Tissue Collection for Molecular Analysis Final_Behavioral->Tissue_Collection

Chronic Mild Stress Model Workflow
  • Animals: Male C57BL/6 mice are single-housed to increase the impact of social stressors.

  • Baseline Sucrose Preference: Before the stress protocol, mice are habituated to a 1% sucrose solution. A baseline sucrose preference is established by giving them a choice between two bottles (one with 1% sucrose, one with water) for 24 hours. Preference is calculated as: (sucrose intake / total fluid intake) x 100.

  • CMS Procedure: For 4-8 weeks, mice are subjected to a variable sequence of mild stressors, with one or two stressors applied per day. Examples include:

    • Stroboscopic illumination (overnight)

    • Tilted cage (45°) (overnight)

    • Soiled cage (200 ml of water in sawdust bedding) (overnight)

    • Paired housing with a novel mouse (1-2 hours)

    • Food or water deprivation (overnight)

    • White noise (4 hours)

  • Drug Administration: After 2-4 weeks of stress, when a significant decrease in sucrose preference is observed, chronic treatment with this compound (e.g., 10, 20 mg/kg, daily via oral gavage) or vehicle begins and continues for the remainder of the stress protocol.

  • Monitoring: Sucrose preference is monitored weekly. Body weight is also recorded weekly.

  • Data Analysis: Sucrose preference data are analyzed using a two-way repeated measures ANOVA to assess the effects of treatment over time.

WeekTreatment GroupSucrose Preference (%) ± SEM
Baseline All Groups85 ± 3.2
Week 4 (Post-Stress, Pre-Treatment) Stress + Vehicle62 ± 4.1
Stress + Bupropion (20 mg/kg)63 ± 3.9
Week 6 (2 weeks of treatment) Stress + Vehicle60 ± 4.5
Stress + Bupropion (20 mg/kg)75 ± 3.7*#
Week 8 (4 weeks of treatment) Stress + Vehicle58 ± 4.8
Stress + Bupropion (20 mg/kg)82 ± 3.5##
***p < 0.001 compared to baseline. *p < 0.05, **p < 0.01 compared to Stress + Vehicle group. #p < 0.05, ##p < 0.01 compared to pre-treatment values. Data are illustrative.

Conclusion

While specific preclinical data on this compound in rodent models of depression are not widely available, its mechanism of action as a norepinephrine-dopamine reuptake inhibitor and its relationship to bupropion provide a strong rationale for its potential antidepressant effects. The protocols and representative data presented here, based on established methodologies for similar compounds, offer a framework for researchers interested in investigating the preclinical efficacy of this compound or other NDRIs. The Forced Swim Test serves as a rapid screening tool, while the Chronic Mild Stress model provides a more translationally relevant assessment of antidepressant potential, particularly for anhedonia-like symptoms. Careful adherence to these detailed protocols is essential for generating reliable and reproducible data in the evaluation of novel antidepressant candidates.

References

In Vivo Assessment of Radafaxine's Effect on Neurotransmitter Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radafaxine (GW-353,162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development for the treatment of various neurological and psychiatric disorders.[1] As a major active metabolite of bupropion, its pharmacological activity is of significant interest for understanding the therapeutic effects and potential side effects of its parent compound and for the development of novel NDRIs.[2] this compound exhibits a higher potency for the norepinephrine transporter (NET) compared to the dopamine transporter (DAT).[1]

These application notes provide a detailed overview of the in vivo assessment of this compound's effects on neurotransmitter levels, with a focus on dopamine (DA) and norepinephrine (NE). Due to the limited availability of direct in vivo microdialysis data for this compound, this document leverages data from its parent compound, bupropion, to provide a comprehensive guide for researchers. The provided protocols are based on established methodologies for studying the in vivo neurochemical effects of NDRIs.

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound, like its parent compound bupropion, exerts its effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This inhibition of DAT and NET leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding This compound This compound This compound->DAT Inhibits This compound->NET Inhibits

Caption: this compound's Mechanism of Action.

Quantitative Data on Neurotransmitter Modulation

Dopamine Transporter (DAT) Occupancy by this compound in Human Brain (PET Study)

A study utilizing Positron Emission Tomography (PET) with [11C]cocaine in healthy human volunteers provided direct quantitative data on the in vivo occupancy of the dopamine transporter (DAT) by this compound following a single oral dose of 40 mg. The results indicated a slow onset and relatively low peak DAT blockade.

Time Post-AdministrationMean DAT Blockade (%)
1 hour11%
4 hours (Peak)22%
8 hours17%
24 hours15%
Data from a PET study in human subjects.[3]
In Vivo Effects of Bupropion on Extracellular Dopamine and Norepinephrine Levels (Microdialysis Data)

The following tables summarize the effects of bupropion administration on extracellular dopamine and norepinephrine levels in key brain regions of rats, as measured by in vivo microdialysis. This data serves as a proxy to estimate the potential effects of this compound.

Table 1: Effect of Bupropion on Extracellular Dopamine in the Nucleus Accumbens

Bupropion Dose (mg/kg, i.p.)Peak Increase in Extracellular DA (%)Brain RegionAnimal Model
10+76%Nucleus AccumbensRat
25+164%Nucleus AccumbensRat
100+443%Nucleus AccumbensRat
Data from Nomikos et al. (1989).[4]

Table 2: Effect of Bupropion on Extracellular Dopamine and Norepinephrine in the Prefrontal Cortex

Bupropion Dose (mg/kg)Peak Increase in Extracellular DA (%)Peak Increase in Extracellular NE (%)Brain RegionAnimal Model
Not specifiedSignificant IncreaseSignificant IncreasePrefrontal CortexRat
Qualitative data from a review by Stahl et al. (2004) citing a study by Li et al. (2002).[1][5]

Table 3: Effect of Chronic Bupropion Administration on Extracellular Dopamine in the Nucleus Accumbens

TreatmentBupropion Challenge (25 mg/kg, i.p.)Peak Increase in Extracellular DA (%)Brain RegionAnimal Model
Chronic Bupropion (10 mg/kg, twice daily for 21 days)YesSignificantly enhanced vs. controlNucleus AccumbensRat
Data from Nomikos et al. (1992).[6]

Experimental Protocols

The following protocols are detailed methodologies for conducting in vivo microdialysis experiments to assess the effects of a compound like this compound on neurotransmitter levels. These are based on established procedures used in studies of bupropion.

Protocol 1: In Vivo Microdialysis for the Measurement of Dopamine and Norepinephrine

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving rats following the administration of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) with appropriate membrane length (2-4 mm)

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4)

  • This compound hydrochloride

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) using appropriate stereotaxic coordinates.

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours to achieve a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection:

    • Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter concentrations.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.). Prepare different dose groups. A vehicle control group should be included.

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) following drug administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ED.

    • Quantify the neurotransmitter concentrations by comparing the peak areas to those of standard solutions.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the mean baseline values.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effects.

cluster_workflow Experimental Workflow Surgery Guide Cannula Implantation Recovery Post-Surgical Recovery (≥48h) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization Stabilization & Perfusion (≥2h) Probe_Insertion->Stabilization Baseline Baseline Sample Collection (3-4 samples) Stabilization->Baseline Administration This compound Administration Baseline->Administration Post_Admin Post-Administration Sample Collection Administration->Post_Admin Analysis HPLC-ED Analysis Post_Admin->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

References

Application of Radafaxine in the Study of Monoamine Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of Radafaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI), in the investigation of monoamine uptake mechanisms.

Introduction to this compound

This compound, also known as (2S,3S)-hydroxybupropion, is the major active metabolite of the antidepressant bupropion.[1][2][3][4][5] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), exhibiting a greater potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[1][5][6] Preclinical and clinical data indicate that bupropion and its metabolites, including this compound, have negligible inhibitory effects on the serotonin transporter (SERT).[7][8] This pharmacological profile makes this compound a valuable tool for selectively studying the roles of norepinephrine and dopamine transport in various physiological and pathological processes.

Application Notes

This compound's primary application in a research setting is as a selective inhibitor of NET and DAT. Its selectivity allows for the targeted investigation of the noradrenergic and dopaminergic systems, without the confounding effects of serotonin transporter inhibition that are common with other antidepressants like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Key Research Applications:

  • Elucidating the Role of NET and DAT: this compound can be employed in in vitro and in vivo models to understand the specific contributions of norepinephrine and dopamine uptake in neurological and psychiatric disorders such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.

  • Structure-Activity Relationship (SAR) Studies: As a metabolite of bupropion with a distinct pharmacological profile, this compound is useful for SAR studies to identify the chemical moieties responsible for affinity and selectivity towards monoamine transporters.

  • Comparative Pharmacology: this compound can be used alongside other monoamine reuptake inhibitors to compare and contrast the downstream effects of single, dual, and triple uptake inhibition.

  • Drug Discovery and Development: The pharmacological characteristics of this compound can inform the design of novel therapeutics with specific monoamine transporter inhibition profiles.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound ((2S,3S)-hydroxybupropion) and its parent compound, bupropion, on monoamine transporters. This data highlights this compound's preference for the norepinephrine transporter.

CompoundTransporterParameterValue (nM)Reference
This compound ((2S,3S)-hydroxybupropion) NET IC50 520 [1]
DAT IC50 Similar to NET [1]
SERT IC50 >10,000 (inferred) [7][8]
Bupropion (racemic) NET IC50 1,900 [1]
DAT IC50 Similar to NET [1]
SERT IC50 >10,000 [7]

Signaling Pathway: Monoamine Reuptake and Inhibition by this compound

The following diagram illustrates the mechanism of norepinephrine and dopamine reuptake by their respective transporters and the inhibitory action of this compound.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_transporters cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA DA_Vesicle->DA Release NET NET NET->NE_Vesicle DAT DAT DAT->DA_Vesicle NE->NET Reuptake NE_Receptor Adrenergic Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds This compound This compound This compound->NET Inhibits This compound->DAT Inhibits

Mechanism of this compound Action

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of this compound for NET and DAT.

Materials:

  • HEK293 cells stably expressing human NET or DAT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands: [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT

  • Non-labeled inhibitors for non-specific binding determination (e.g., Desipramine for NET, GBR 12909 for DAT)

  • This compound stock solution

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective non-labeled inhibitor.

    • Displacement: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This protocol measures the functional potency (IC50) of this compound in inhibiting the uptake of norepinephrine and dopamine into cells.

Materials:

  • HEK293 cells stably expressing human NET or DAT

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrates: [³H]Norepinephrine for NET, [³H]Dopamine for DAT

  • Non-labeled inhibitors for non-specific uptake determination (e.g., Desipramine for NET, Nomifensine for DAT)

  • This compound stock solution

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed the HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound or the appropriate non-labeled inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.

Experimental Workflow: Monoamine Uptake Inhibition Assay

The following flowchart outlines the key steps in performing a monoamine uptake inhibition assay with this compound.

Uptake_Assay_Workflow start Start cell_plating Plate cells expressing NET or DAT start->cell_plating pre_incubation Pre-incubate cells with This compound or control cell_plating->pre_incubation initiate_uptake Add radiolabeled monoamine substrate pre_incubation->initiate_uptake incubation Incubate for a defined time initiate_uptake->incubation terminate_uptake Stop uptake by washing with cold buffer incubation->terminate_uptake cell_lysis Lyse cells to release intracellular contents terminate_uptake->cell_lysis scintillation_counting Measure radioactivity cell_lysis->scintillation_counting data_analysis Calculate IC50 value scintillation_counting->data_analysis end_point End data_analysis->end_point

Monoamine Uptake Assay Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3S)-hydroxybupropion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2S,3S)-hydroxybupropion synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (2S,3S)-hydroxybupropion, categorized by the synthetic approach.

Method 1: One-Step Synthesis from 2-bromo-3'-chloropropiophenone

This method involves the direct reaction of 2-bromo-3'-chloropropiophenone with 2-amino-2-methyl-1-propanol.

Question: My reaction yield is consistently low, significantly below the reported ~90%. What are the likely causes and how can I improve it?

Answer:

Low yields in this one-step synthesis can often be attributed to suboptimal reaction conditions or the formation of side products. Here are the primary factors to investigate:

  • Reaction Temperature: The reaction temperature is a critical parameter. While refluxing at higher temperatures (e.g., 65-83°C) might seem to accelerate the reaction, it can also promote the formation of impurities, which complicates purification and lowers the isolated yield.[1] It has been demonstrated that reducing the reaction temperature to around 30-35°C can significantly minimize side reactions and improve the overall yield.[1]

  • Reaction Time: Ensure the reaction is proceeding to completion. While some protocols suggest shorter reaction times, allowing the reaction to run for 8-10 hours may be necessary for maximal conversion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Molar Ratio of Reactants: An excess of 2-amino-2-methyl-1-propanol is typically used to ensure the complete consumption of the starting bromoketone. A molar ratio of 1:3 (2-bromo-3'-chloropropiophenone to 2-amino-2-methyl-1-propanol) has been used effectively.[1]

  • Work-up Procedure: Inefficient extraction during the work-up can lead to product loss. Ensure proper phase separation and consider back-extraction of the aqueous layer to recover any dissolved product.

Question: I am observing significant impurities in my final product after the one-step synthesis. How can I identify and remove them?

Answer:

Impurity profiles can vary, but common issues include unreacted starting materials and side-products from competing reactions.

  • Identification of Impurities:

    • TLC: Use TLC to get a quick assessment of the reaction mixture's complexity.

    • HPLC: HPLC is a powerful tool for quantifying the purity of your product and identifying the presence of impurities.[1]

    • GC-MS: Gas Chromatography-Mass Spectrometry can help in identifying the structures of volatile impurities.[1]

    • NMR: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the main product and any significant impurities.

  • Purification Strategies:

    • Washing: Washing the crude product with deionized water has been shown to be an effective and simple method for removing some impurities.[1] A wash with a saturated sodium bicarbonate solution can also be effective.[1]

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. A common eluent system is ethyl acetate.[1]

    • Recrystallization: Recrystallization from a suitable solvent can significantly improve the purity of the final product, often yielding a research-grade material with >99% purity.[1]

Method 2: Multi-Step Synthesis via Sharpless Asymmetric Dihydroxylation

This stereoselective route involves the formation of a silyl enol ether, followed by a Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry.

Question: The Sharpless asymmetric dihydroxylation step is giving me a low yield and/or low enantiomeric excess (ee). What are the critical parameters to control?

Answer:

The Sharpless asymmetric dihydroxylation is a powerful but sensitive reaction. Low yields or poor stereoselectivity often point to issues with reagents or reaction conditions.

  • Reagent Quality: The osmium tetroxide, chiral ligand (e.g., from AD-mix-β for the desired (S,S)-diol), and co-oxidant must be of high quality. Ensure the chiral ligand has not racemized.

  • Reaction Temperature: This reaction is typically run at low temperatures (e.g., 0°C) to maximize enantioselectivity.

  • pH of the Reaction Mixture: The reaction is sensitive to pH and is usually performed in a buffered solution to maintain a slightly basic environment, which accelerates the reaction.[2]

  • Stirring: Vigorous stirring is crucial as this is often a biphasic reaction mixture.

  • Side Reactions: If the concentration of the alkene substrate is too high, a non-enantioselective dihydroxylation can occur, leading to a decrease in the enantiomeric excess.[2]

Question: I am having difficulty with the purification of the final product, particularly with removing the reagents used in the amination step. What is the best approach?

Answer:

A common challenge in the final amination step of this route is the use of hindered amine bases like 2,6-lutidine, which can be difficult to remove during purification.

  • Problematic Reagent: 2,6-lutidine is often used as a base, but its presence can complicate silica gel chromatography.[3]

  • Alternative Reagent: A successful modification involves replacing 2,6-lutidine with a "proton sponge" (e.g., 1,8-Bis(dimethylamino)naphthalene). This has been shown to provide good yields of (2S,3S)-hydroxybupropion without interfering with subsequent purification steps.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity for the one-step synthesis of hydroxybupropion?

A1: With optimized conditions, such as a reaction temperature of 35°C, a yield of up to 93% with an initial purity of 91% has been reported. This purity can be improved to over 99.5% through purification techniques like column chromatography and recrystallization.[1]

Q2: Which synthetic route is better for obtaining high enantiomeric purity of (2S,3S)-hydroxybupropion?

A2: The multi-step synthesis involving the Sharpless asymmetric dihydroxylation is specifically designed to produce a single enantiomer and can achieve high enantiomeric excess (e.g., 98% ee has been reported for a similar synthesis).[3] The one-step synthesis, starting from an achiral precursor, will produce a racemic mixture of hydroxybupropion diastereomers, which would then require a separate chiral resolution step.

Q3: What are the key analytical techniques to characterize the final (2S,3S)-hydroxybupropion product?

A3: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC (Chiral and Reverse-Phase): To determine purity and enantiomeric excess.

  • FTIR Spectroscopy: To identify functional groups.

  • Melting Point: As an indicator of purity.[1]

Q4: Are there any "greener" alternatives to the solvents and reagents typically used in these syntheses?

A4: Yes, greener synthesis approaches are being developed. For instance, hazardous solvents like dichloromethane (DCM) and N-methylpyrrolidinone (NMP) can be replaced with safer alternatives. Additionally, toxic reagents like bromine can be substituted with less hazardous brominating agents.

Data Presentation

Table 1: Comparison of Optimized One-Step Synthesis Conditions

ParameterInitial MethodOptimized Method
Reaction Temperature65 - 83°C30 - 35°C
Reported Yield~60% (average)90 - 93%
Initial PurityLower, with significant impurities~91%
Final Purity (post-purification)->99.5%

Data compiled from ResearchGate.[1]

Experimental Protocols

Protocol 1: Optimized One-Step Synthesis of Hydroxybupropion

This protocol is adapted from an improved synthesis method.[1]

Materials:

  • 2-bromo-3'-chloropropiophenone

  • 2-amino-2-methyl-1-propanol

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol (in a 1:3 molar ratio) separately in acetonitrile.

  • Combine the solutions in the reaction vessel and add an additional volume of acetonitrile.

  • Stir the reaction mixture at 30-35°C for 8-10 hours under a nitrogen atmosphere.

  • After the reaction is complete, filter the solution to remove any precipitated salts.

  • Remove the acetonitrile under vacuum.

  • Dissolve the resulting solid in ethyl acetate.

  • Wash the organic layer with deionized water. Separate the layers.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the crude hydroxybupropion.

  • Further purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent, followed by recrystallization to obtain the final high-purity product.

Protocol 2: Multi-Step Synthesis of (2S,3S)-hydroxybupropion via Sharpless Dihydroxylation

This protocol is a general representation based on literature descriptions.[3]

Step 1: Formation of (Z)-tert-Butyl-[1-(3-chlorophenyl)prop-1-enyloxy]dimethylsilane

  • Dissolve 3′-chloropropiophenone in dichloromethane (CH₂Cl₂) and cool in an ice-water bath.

  • Add triethylamine (Et₃N) followed by tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer. Purify the crude product to obtain the silyl enol ether.

Step 2: Sharpless Asymmetric Dihydroxylation

  • In a suitable solvent system (e.g., t-BuOH/H₂O), dissolve the silyl enol ether from Step 1.

  • Add AD-mix-β at 0°C.

  • Stir the mixture vigorously at 0°C until the reaction is complete (monitor by TLC).

  • Quench the reaction with sodium sulfite.

  • Extract the product with an organic solvent, dry the organic layer, and purify to yield the chiral α-hydroxy ketone.

Step 3: Amination to form (2S,3S)-hydroxybupropion

  • Dissolve the chiral α-hydroxy ketone from Step 2 in CH₂Cl₂ and cool to a low temperature (e.g., -50°C).

  • Add a proton sponge followed by slow addition of triflic anhydride.

  • Stir the reaction, allowing it to warm to 0°C.

  • In a separate flask, prepare a solution of 2-amino-2-methyl-1-propanol.

  • Transfer the activated α-hydroxy ketone solution to the amine solution.

  • Allow the reaction to proceed to completion.

  • Work up the reaction and purify the crude product by column chromatography to yield (2S,3S)-hydroxybupropion.

Visualizations

Synthesis_Workflow cluster_one_step Method 1: One-Step Synthesis cluster_multi_step Method 2: Multi-Step Synthesis start1 2-bromo-3'-chloropropiophenone + 2-amino-2-methyl-1-propanol reaction1 Reaction at 30-35°C in ACN start1->reaction1 workup1 Aqueous Work-up reaction1->workup1 purification1 Column Chromatography & Recrystallization workup1->purification1 product1 (2S,3S)-hydroxybupropion (as part of a racemic mixture) purification1->product1 start2 3'-chloropropiophenone enol_ether Silyl Enol Ether Formation start2->enol_ether sharpless Sharpless Asymmetric Dihydroxylation (AD-mix-β) enol_ether->sharpless hydroxy_ketone Chiral α-hydroxy ketone sharpless->hydroxy_ketone amination Amination with 2-amino-2-methyl-1-propanol hydroxy_ketone->amination product2 (2S,3S)-hydroxybupropion (enantiomerically enriched) amination->product2

Caption: Comparative workflow of the one-step versus multi-step synthesis of hydroxybupropion.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield cause1 Suboptimal Temperature problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Poor Work-up problem->cause4 solution1 Lower temperature to 30-35°C cause1->solution1 solution2 Increase reaction time; monitor with TLC/HPLC cause2->solution2 solution3 Use excess amine (e.g., 1:3 ratio) cause3->solution3 solution4 Ensure efficient extraction cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yield in the one-step synthesis.

Purification_Strategy start Crude Product wash Aqueous Wash (Water or NaHCO₃) start->wash decision1 Major Impurities Present? decision2 High Purity Required? decision1->decision2 No column Column Chromatography (Silica, Ethyl Acetate) decision1->column Yes final_product High Purity Product (>99.5%) decision2->final_product No (Moderate Purity) recrystallize Recrystallization decision2->recrystallize Yes wash->decision1 column->decision2 recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification strategy for hydroxybupropion.

References

Technical Support Center: Optimizing Dosage of Radafaxine for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Radafaxine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo animal studies. The following information is curated to address common challenges and provide clear guidance for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as (2S,3S)-hydroxybupropion or GW-353,162, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It is an active metabolite of bupropion.[2] Its primary mechanism of action is to block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft. This compound has a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake.[1]

Q2: I can't find a recommended starting dose for this compound in my animal model. What should I do?

Direct preclinical dosage information for this compound is limited as its development was discontinued.[1] Therefore, a dose-finding study is essential. A logical starting point is to review the literature for doses of its parent compound, bupropion, and its major active metabolite, hydroxybupropion, in the same or similar animal models. For instance, a dose of 40 mg/kg of bupropion has been used in pharmacokinetic studies in rats, mice, and guinea pigs.[3] Significant species differences exist in the metabolism of bupropion, with mice being a more comparable model to humans for hydroxybupropion formation.[2] It is crucial to start with a low dose and perform a dose-escalation study to determine the optimal dose for your specific experimental endpoint.

Q3: What are the key pharmacokinetic considerations when working with this compound in animals?

The pharmacokinetics of this compound itself in animals are not well-documented in publicly available literature. However, we can infer some considerations from its parent drug, bupropion. Bupropion is extensively metabolized, and its metabolites, including hydroxybupropion (of which this compound is an isomer), have longer half-lives and can reach higher plasma concentrations than the parent drug.[4] There are notable species differences in bupropion's metabolism; for example, rats rapidly metabolize bupropion with little accumulation of its basic metabolites, whereas mice produce hydroxybupropion more similarly to humans.[2][3] Therefore, it is critical to perform pharmacokinetic studies in your chosen animal model to determine key parameters such as bioavailability, half-life, Cmax, and Tmax for this compound to inform your dosing regimen (e.g., single vs. repeated dosing, dosing frequency).

Q4: What behavioral assays are appropriate for evaluating the efficacy of this compound in animal models?

Given that this compound is an NDRI with potential antidepressant and pro-cognitive effects, several behavioral assays are relevant. The choice of assay will depend on the specific hypothesis being tested.

  • For antidepressant-like effects:

    • Forced Swim Test (FST): Measures behavioral despair. Antidepressants typically reduce immobility time.

    • Tail Suspension Test (TST): Similar to the FST, it assesses antidepressant efficacy by measuring the duration of immobility.

    • Sucrose Preference Test: Measures anhedonia, a core symptom of depression. An effective antidepressant would be expected to increase the preference for a sucrose solution over water.

  • For effects on locomotor activity:

    • Open Field Test: Can be used to assess general locomotor activity and anxiety-like behavior. NDRIs may increase locomotor activity.

  • For cognitive effects:

    • Novel Object Recognition Test: Assesses learning and memory.

    • Morris Water Maze: Evaluates spatial learning and memory.

Q5: What are the potential side effects of this compound in animals?

Specific in-vivo toxicology data for this compound is scarce. However, a safety data sheet for hydroxybupropion indicates that it may cause skin, eye, and respiratory irritation. Bupropion, the parent compound, is known to lower the seizure threshold in a dose-dependent manner. Therefore, at higher doses of this compound, it is important to monitor animals for signs of central nervous system (CNS) stimulation, such as hyperactivity, tremors, and seizures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No observable behavioral effect at the initial dose. The initial dose is too low. Poor bioavailability of the compound. Rapid metabolism and clearance.Perform a dose-escalation study to test higher concentrations. Conduct a pharmacokinetic study to assess drug exposure (AUC, Cmax). Consider a different route of administration (e.g., intraperitoneal instead of oral).
High variability in behavioral responses between animals. Inconsistent drug administration. Individual differences in metabolism. Stress or other confounding factors in the experimental environment.Ensure accurate and consistent dosing technique for all animals. Increase the sample size per group to improve statistical power. Standardize housing conditions and handling procedures to minimize stress.
Animals exhibit signs of toxicity (e.g., seizures, excessive hyperactivity). The administered dose is too high. The compound has a narrow therapeutic window.Immediately lower the dose in subsequent cohorts. Conduct a formal dose-range finding toxicity study to determine the maximum tolerated dose (MTD). Closely monitor animals for any adverse effects.
Behavioral effects are short-lived. The compound has a short half-life in the chosen animal model.Determine the pharmacokinetic profile of this compound in your model. Adjust the dosing regimen to a more frequent administration schedule (e.g., twice daily instead of once).

Experimental Protocols

Dose-Response Study for Antidepressant-Like Effects using the Forced Swim Test (FST)

Objective: To determine the effective dose range of this compound for producing antidepressant-like effects in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Forced swim test apparatus (clear cylinders filled with water)

  • Video recording and analysis software

Methodology:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (n=10-12 per group):

    • Group 1: Vehicle

    • Group 2: this compound (e.g., 5 mg/kg)

    • Group 3: this compound (e.g., 10 mg/kg)

    • Group 4: this compound (e.g., 20 mg/kg)

    • Group 5: this compound (e.g., 40 mg/kg)

    • Group 6: Positive Control (e.g., Imipramine 20 mg/kg)

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Forced Swim Test:

    • Place each mouse individually into a cylinder containing water (23-25°C) for a 6-minute session.

    • Record the entire session using a video camera.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM% Decrease in Immobility vs. Vehicle
Vehicle-12150 ± 10.2-
This compound512135 ± 9.810.0%
This compound1012110 ± 8.526.7%
This compound201285 ± 7.1 43.3%
This compound401288 ± 7.541.3%
Imipramine201292 ± 8.0**38.7%
p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes only.

Visualizations

Radafaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Synaptic_Cleft_Pre NE_Vesicle->Synaptic_Cleft_Pre Release DA_Vesicle Dopamine (DA) DA_Vesicle->Synaptic_Cleft_Pre Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE NE Synaptic_Cleft_Pre->NE DA DA Synaptic_Cleft_Pre->DA Synaptic_Cleft_Post NE->NET Reuptake NE_Receptor NE Receptors NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor DA Receptors DA->DA_Receptor Binds This compound This compound This compound->NET Blocks This compound->DAT Blocks

Caption: Mechanism of action of this compound in the synaptic cleft.

Dosage_Optimization_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Refinement Lit_Review Literature Review (Bupropion/Hydroxybupropion Data) Dose_Selection Initial Dose Range Selection (e.g., 1-50 mg/kg) Lit_Review->Dose_Selection Animal_Model Select Animal Model and Behavioral Assay Dose_Selection->Animal_Model MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Selection->MTD_Study PK_Study Pharmacokinetic (PK) Study (Single Dose) Animal_Model->PK_Study Dose_Escalation Acute Dose-Response Study (Behavioral Endpoint) PK_Study->Dose_Escalation Data_Analysis Analyze PK and Behavioral Data Dose_Escalation->Data_Analysis MTD_Study->Data_Analysis Optimal_Dose Determine Optimal Dose Range Data_Analysis->Optimal_Dose Chronic_Study Proceed to Chronic Dosing Studies Optimal_Dose->Chronic_Study

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Radafaxine Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Radafaxine during long-term storage. The information provided is designed to assist in identifying and resolving common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound hydrochloride stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be stored in sealed containers to protect from moisture.[1]

Q2: My this compound solution has changed color. What could be the cause?

Color change often indicates chemical degradation. This could be due to exposure to light, elevated temperatures, or incompatible solvents. It is crucial to investigate the cause and quantify the remaining active pharmaceutical ingredient (API) using a stability-indicating analytical method.

Q3: I see precipitation in my frozen this compound stock solution after thawing. Is it still usable?

Precipitation upon thawing can occur due to solubility changes at different temperatures. Gentle warming and sonication may be used to redissolve the compound.[1] However, it is essential to visually inspect the solution to ensure complete dissolution before use. If precipitation persists, it may indicate a stability issue, and the solution should be analyzed for purity and concentration.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, data from its parent compound, bupropion, and other phenylmorpholine analogs suggest that it may be susceptible to hydrolysis (especially under alkaline conditions), oxidation, and photolysis.[2][3][4] The morpholine ring and the chlorophenyl group are potential sites for degradation.

Q5: How can I tell if my analytical method is "stability-indicating"?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. To validate a method as stability-indicating, forced degradation studies are performed to generate potential degradation products and demonstrate that the method can separate and quantify the API in their presence.

Troubleshooting Guide for Common Stability Issues

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare with potential degradation products of bupropion and other phenylmorpholine analogs.[2][3][5] 3. Ensure the HPLC method is capable of resolving all degradation products from the parent peak.
Loss of potency/lower than expected concentration Chemical degradation of this compound.1. Review storage conditions (temperature, light exposure, container closure). 2. Verify the pH of the solution, as phenylmorpholine structures can be susceptible to pH-dependent hydrolysis. 3. Perform a forced degradation study to understand the rate of degradation under different stress conditions.
Inconsistent results between experiments Instability of this compound in the experimental medium or conditions.1. Evaluate the stability of this compound in the specific buffers, solvents, and at the temperatures used in your assay. 2. Prepare fresh solutions for each experiment to minimize the impact of short-term instability.
Physical changes (e.g., cloudiness, precipitation) Poor solubility, polymorphism, or degradation leading to insoluble products.1. Check the solubility of this compound in the chosen solvent system. 2. If using a crystalline form, be aware of potential polymorphic transformations that can affect solubility and stability. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Data on Bupropion Degradation (as an analogue for this compound)

Stress Condition Identified Degradation Products of Bupropion Reference
Alkaline Hydrolysis (0.1 M NaOH, 85°C, 8h) 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine[2][5]
(2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone[2][5]
1-hydroxy-1-(3-chlorophenyl)propan-2-one[2][5]
2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene[2][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to assess the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance and the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. The goal is to achieve 5-20% degradation of the active substance.

Protocol 2: Stability-Indicating HPLC Method (Proposed)

Objective: To quantify this compound in the presence of its degradation products. This method is based on published methods for bupropion and other related compounds.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile and/or methanol).[2] A suggested starting point is a ternary mixture of ammonium formate, methanol, and acetonitrile (e.g., 75:10:15, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of approximately 252 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent to a final concentration within the linear range of the method.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the separation of the main peak from all degradation product peaks.

Visualizations

cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting Workflow Radafaxine_Sample This compound Sample Observe_Issue Observe Stability Issue (e.g., new peaks, loss of potency) Radafaxine_Sample->Observe_Issue Storage Period Check_Storage Verify Storage Conditions (Temp, Light, pH) Observe_Issue->Check_Storage Analyze_Sample Analyze by Stability-Indicating Method (e.g., HPLC) Check_Storage->Analyze_Sample Identify_Degradants Identify Degradants (e.g., LC-MS) Analyze_Sample->Identify_Degradants Forced_Degradation Perform Forced Degradation Study Identify_Degradants->Forced_Degradation If unknown Optimize_Conditions Optimize Storage/ Experimental Conditions Identify_Degradants->Optimize_Conditions Forced_Degradation->Identify_Degradants

Caption: Troubleshooting workflow for this compound stability issues.

cluster_degradation Potential Degradation Pathways (based on Bupropion) This compound This compound Hydrolysis Hydrolysis (Alkaline) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Degradant_1 Hydroxy-metabolite Hydrolysis->Degradant_1 Degradant_2 Oxazolidine derivative Hydrolysis->Degradant_2 Degradant_3 Dehydro-morpholine Hydrolysis->Degradant_3 Other_Degradants Other Oxidative/ Photolytic Products Oxidation->Other_Degradants Photolysis->Other_Degradants

Caption: Potential degradation pathways of this compound.

Start Start: Stability Study Prep_Samples Prepare this compound Samples (Solid & Solution) Start->Prep_Samples Stress_Samples Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep_Samples->Stress_Samples Analyze_Samples Analyze by HPLC-UV/MS Stress_Samples->Analyze_Samples Evaluate_Data Evaluate Data (Peak Purity, Mass Balance) Analyze_Samples->Evaluate_Data Identify_Products Identify Degradation Products Evaluate_Data->Identify_Products Validate_Method Validate Method as Stability-Indicating Identify_Products->Validate_Method End End: Stability Profile Established Validate_Method->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Purity of Synthesized Radafaxine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Radafaxine hydrochloride. The following information is curated to address specific issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound hydrochloride?

While specific impurity profiles for this compound hydrochloride are not extensively published, impurities in similar compounds, such as bupropion and its analogues, often include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted compounds.

  • Byproducts: Formed from side reactions during the synthesis.

  • Degradation products: Resulting from instability of the final compound under certain conditions. For similar amine-containing compounds, N-oxides can be a potential impurity formed through oxidation[1][2].

Q2: What are the recommended methods for purifying crude this compound hydrochloride?

The most effective methods for purifying this compound hydrochloride, based on protocols for related compounds like hydroxybupropion, are recrystallization and column chromatography. A combination of these techniques can be employed to achieve high purity levels[3].

Q3: How do I select an appropriate solvent system for recrystallization?

A suitable recrystallization solvent is one in which this compound hydrochloride is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[4]. For amine hydrochlorides, polar solvents are generally a good starting point. Based on data for the related compound bupropion hydrochloride, a mixture of an alcohol (like methanol, ethanol, or isopropanol) and an ester (like ethyl acetate or propyl acetate) can be effective[5].

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the chosen solvent at low temperatures. The volume of the solvent used was excessive.- Select a solvent in which the compound has lower solubility at cold temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Consider using a co-solvent system to decrease solubility upon cooling.
Product Does Not Crystallize Upon Cooling The solution is not supersaturated. The presence of impurities is inhibiting crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Concentrate the solution by evaporating some of the solvent. - If impurities are the issue, consider a preliminary purification step like column chromatography.
Oily Precipitate Forms Instead of Crystals The boiling point of the solvent is too high, causing the compound to melt before dissolving ("oiling out"). The solution is cooling too rapidly.- Use a lower-boiling point solvent. - Ensure the solution cools slowly to allow for proper crystal lattice formation. An insulated container or a Dewar flask can be used for this purpose.
Colored Impurities Remain in the Crystals The colored impurities have similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also adsorb some of the desired product. - Consider a different purification technique, such as column chromatography, which is more effective at separating compounds with different polarities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The polarity of the eluent (mobile phase) is too high or too low. The stationary phase is not appropriate.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common mobile phase for purifying hydroxybupropion is ethyl acetate[3]. - Ensure the chosen stationary phase (e.g., silica gel) is suitable for the polarity of this compound hydrochloride.
Product Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough, respectively.- If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. - If the product elutes too slowly (low Rf value on TLC), increase the polarity of the mobile phase.
Band Tailing or Broadening The column is overloaded with the sample. The sample is not sufficiently soluble in the mobile phase. The column was not packed properly.- Reduce the amount of crude product loaded onto the column. - Dissolve the sample in a minimal amount of the mobile phase before loading. - Ensure the column is packed uniformly to avoid channeling.

Experimental Protocols

The following are detailed methodologies for key purification experiments, adapted from procedures for closely related compounds.

Protocol 1: Recrystallization of this compound Hydrochloride (Adapted from Bupropion Hydrochloride Crystallization)

This protocol is based on a patented method for crystallizing bupropion hydrochloride and may require optimization for this compound hydrochloride[5].

  • Dissolution: Dissolve the crude this compound hydrochloride in an alcohol solvent (e.g., methanol, ethanol, or isopropanol) at a concentration of 0.1-0.3 g/mL with stirring at 20-30°C.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Transfer the filtrate to a crystallizer. While maintaining the temperature at 20-30°C, slowly add an ester organic solvent (e.g., ethyl acetate) at a rate of 5-10 mL/min to induce crystallization.

  • Cooling and Crystal Growth: Gradually cool the solution to 5-10°C at a rate of 5-10°C per hour. Allow the crystals to grow for 1-3 hours at this temperature.

  • Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of the cold ester solvent, and dry them under vacuum.

Protocol 2: Column Chromatography for Purification (Adapted from Hydroxybupropion Purification)

This protocol is based on the purification of hydroxybupropion and should be optimized for this compound hydrochloride, particularly the mobile phase composition[3].

  • Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound hydrochloride in a minimal amount of the mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase (e.g., ethyl acetate). A gradient elution with increasing polarity may be necessary to separate all impurities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound hydrochloride.

Quantitative Data

The following tables summarize purity data achieved for compounds structurally related to this compound hydrochloride, which can serve as a benchmark for purification efforts.

Table 1: Purity of Hydroxybupropion After Various Purification Steps[3]

Purification MethodPurity
Initial Synthesis91%
Column Chromatography & Recrystallization99.52%

Table 2: Purity of Bupropion Hydrochloride with Different Recrystallization Solvents[5]

Alcohol SolventEster SolventFinal Purity (HPLC)
MethanolEthyl AcetateNot specified
EthanolEthyl Acetate99.93%
IsopropanolPropyl AcetateNot specified

Visualized Workflows

The following diagrams illustrate the logical workflows for troubleshooting and experimental procedures.

G cluster_start Starting Point cluster_purification Purification Method Selection cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound Hydrochloride recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography purity_check Check Purity (e.g., HPLC) recrystallization->purity_check chromatography->purity_check pure_product High Purity Product (>99.5%) purity_check->pure_product Purity OK impure_product Insufficient Purity purity_check->impure_product Purity Not OK troubleshoot Consult Troubleshooting Guide impure_product->troubleshoot troubleshoot->recrystallization troubleshoot->chromatography

Caption: General workflow for the purification and analysis of this compound hydrochloride.

G cluster_start Step 1: Dissolution cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation cluster_drying Step 5: Drying cluster_analysis Step 6: Analysis dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration to Remove Insoluble Impurities dissolve->hot_filtration cool Slow Cooling of Filtrate hot_filtration->cool cold_filtration Cold Filtration to Isolate Crystals cool->cold_filtration dry Dry Crystals Under Vacuum cold_filtration->dry analyze Analyze Purity (HPLC, etc.) dry->analyze

References

Strategies to minimize variability in Radafaxine research outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Radafaxine Research: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with strategies to minimize variability in this compound research outcomes. It includes troubleshooting for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during preclinical and clinical research involving this compound.

Question: We are observing high variability in our in vitro receptor binding assays for this compound. What are the common causes and how can we standardize our protocol?

Answer:

High variability in receptor binding assays often stems from minor inconsistencies in experimental conditions. The primary goal is to ensure that the only variable is the concentration of the competing ligand (this compound). Key factors to control include reagent preparation, incubation conditions, and signal detection.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Preparation of Membranes:

    • Use a consistent source of cell membranes expressing the target transporter (e.g., HEK293 cells stably transfected with human DAT or NET).

    • Thaw membrane aliquots on ice immediately before use.

    • Homogenize membranes in a consistent volume of ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Determine protein concentration using a standardized method like the Bradford assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound and a known reference compound in the assay buffer.

    • In a 96-well plate, add the following in order:

      • Assay Buffer

      • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a concentration near its Kd.

      • Test compound (this compound dilutions) or vehicle.

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 25°C) for a predetermined duration (e.g., 60 minutes) to reach equilibrium. Ensure the incubator has uniform temperature distribution.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash each well rapidly with a consistent volume (e.g., 3 x 4 mL) of ice-cold wash buffer.

  • Signal Detection:

    • Place filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark.

    • Quantify bound radioactivity using a liquid scintillation counter.

Table 1: Recommended Standardization Parameters for Receptor Binding Assays

ParameterRecommended ValueRationale for Minimizing Variability
Assay Buffer pH 7.4 ± 0.05Small pH shifts can alter protein conformation and ligand binding.
Incubation Temp. 25°C ± 0.5°CTemperature fluctuations affect binding kinetics and equilibrium.
Incubation Time 60 minutesEnsures the binding reaction consistently reaches equilibrium.
Radioligand Conc. 1x KdMaximizes the specific binding window relative to non-specific binding.
Membrane Protein 10-20 µ g/well Ensures a robust and reproducible signal without being excessive.
Filtration Wash 3 rapid washesInconsistent washing can leave unbound radioligand or dislodge bound ligand.

Question: Our rodent behavioral studies with this compound show significant inter-subject variability in response. How can we reduce this?

Answer:

Behavioral outcomes in animal models are highly sensitive to biological and environmental factors. Standardization across all aspects of the study is critical.

  • Animal Selection: Use animals from a single, reputable supplier. Ensure they are of the same age, sex, and strain. Acclimate animals for a minimum of one week before starting any procedures.

  • Housing Conditions: Maintain a strict 12-hour light/dark cycle, constant ambient temperature (22 ± 2°C), and humidity. House animals in a consistent social environment (e.g., group-housed or single-housed) as this can impact stress levels and behavior.

  • Handling and Dosing: Handle all animals consistently and by the same trained personnel to minimize stress. Administer this compound at the same time each day using a precise and consistent route (e.g., oral gavage, intraperitoneal injection). Use a vehicle that is known to be inert.

  • Behavioral Testing: Conduct all behavioral tests in a dedicated, low-stimulus environment. Ensure all equipment is cleaned thoroughly between subjects to eliminate olfactory cues. Habituate animals to the testing room and equipment before the experiment begins.

Frequently Asked Questions (FAQs)

Question: What are the primary sources of variability in preclinical this compound studies, and how are they related?

Answer:

Variability in preclinical research can be categorized into three main domains: biological, procedural, and environmental. These factors are often interconnected and can have a cascading effect on the quality and reproducibility of the outcomes. Controlling these sources is fundamental to generating reliable data for IND-enabling studies.

G cluster_sources Sources of Variability Biological Biological Factors (Genetics, Age, Sex, Microbiome) Outcome Experimental Outcome (High Variability) Biological->Outcome Procedural Procedural Factors (Dosing, Surgery, Assay Protocol) Procedural->Outcome Environmental Environmental Factors (Housing, Diet, Light Cycle) Environmental->Biological interact Environmental->Outcome

Caption: Interconnected sources of preclinical research variability.

Question: How can we standardize our multi-site clinical trial protocol for this compound to minimize variability?

Answer:

For multi-site clinical trials, a robust standardization workflow is essential to ensure that data collected across different locations are comparable and can be pooled for analysis. This involves centralizing key processes and implementing rigorous training and monitoring.

G A Central Protocol Development (Inclusion/Exclusion Criteria, Endpoints) B Investigator Meeting & Site Training (Standardized Procedures, Rating Scales) A->B C Centralized Pharmacy (Drug & Placebo Distribution) B->C D Standardized Sample Collection Kits (PK/PD Samples) B->D F Ongoing Site Monitoring (Protocol Adherence, Data Verification) C->F E Central Laboratory Analysis (Biomarkers, PK Assays) D->E G Centralized Data Management (Unified Database, Quality Checks) E->G F->G H Pooled Data Analysis G->H

Caption: Workflow for standardizing a multi-site clinical trial.

Question: What is the hypothetical signaling pathway for this compound, and where can variability be introduced at a molecular level?

Answer:

Assuming this compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), its primary action is at the presynaptic terminal. It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT), increasing the concentration of these neurotransmitters in the synaptic cleft. Variability can be introduced by genetic polymorphisms in the transporters, differences in receptor density, or downstream signaling efficiency.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_DA Norepinephrine (NE) & Dopamine (DA) Synthesis Vesicle Vesicular Storage NE_DA->Vesicle Release Neurotransmitter Release Vesicle->Release DAT Dopamine Transporter (DAT) Release->DAT NET Norepinephrine Transporter (NET) Release->NET Synaptic_NE_DA Increased NE/DA Concentration Release->Synaptic_NE_DA This compound This compound This compound->DAT Blocks This compound->NET Blocks Receptors Postsynaptic Receptors (D1, D2, Adrenergic) Synaptic_NE_DA->Receptors Signal Downstream Signaling Cascade Receptors->Signal

Caption: Hypothetical signaling pathway for this compound as an NDRI.

Validation & Comparative

Radafaxine's Enhanced Selectivity for Norepinephrine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Radafaxine's binding affinity and selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT), benchmarked against its parent compound, bupropion, and another commonly used norepinephrine-dopamine reuptake inhibitor (NDRI), methylphenidate. The following analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental data and methodologies that validate this compound's distinct pharmacological profile.

Quantitative Comparison of Transporter Inhibition

This compound ((2S,3S)-hydroxybupropion) demonstrates a notable selectivity for the norepinephrine transporter over the dopamine transporter. This selectivity is evident when comparing its 50% inhibitory concentrations (IC50) for NET and DAT. The following table summarizes the in vitro potencies of this compound, bupropion, and methylphenidate on both human and rat monoamine transporters.

CompoundTransporterSpeciesIC50 / Ki (nM)Selectivity Ratio (DAT IC50 / NET IC50)
This compound ((2S,3S)-Hydroxybupropion)NETRat520 ± 35[1]1.52
DATRat790 ± 11
Bupropion NETRat1900 ± 120.29
DATRat550 ± 65
DATHuman1280N/A
Methylphenidate NETHuman~100~1
DATHuman~100
NETIn vitro385.08
DATIn vitro193

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. A higher selectivity ratio indicates greater selectivity for NET over DAT.

This compound exhibits a higher potency for NET (IC50 = 520 nM) compared to DAT (IC50 = 790 nM) in rat brain tissue. In contrast, its parent compound, bupropion, is more potent at DAT.[1] Methylphenidate shows roughly equal potency for both transporters.[2] Furthermore, in human studies using positron emission tomography (PET), this compound demonstrated slow and low-potency blockade of DAT, with a peak blockade of only 22%, suggesting a reduced potential for abuse compared to compounds with high DAT occupancy.[3]

Experimental Protocols

The determination of a compound's binding affinity and inhibitory potency at monoamine transporters is crucial for understanding its pharmacological profile. The following is a generalized protocol for an in vitro competitive radioligand binding assay, a standard method used to obtain the data presented above.

In Vitro Competitive Radioligand Binding Assay for NET and DAT

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured to confluency.

  • Cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The resulting membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand is used. For NET, [3H]nisoxetine is a common choice, while for DAT, [3H]WIN 35,428 is often used.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound, bupropion, methylphenidate) are added to the membrane preparations along with the radioligand.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes involved in validating this compound's selectivity and its mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_binding_assay Competitive Binding Assay cluster_analysis Data Analysis HEK293_hNET HEK293 cells with hNET Harvest Harvest & Homogenize HEK293_hNET->Harvest HEK293_hDAT HEK293 cells with hDAT HEK293_hDAT->Harvest Centrifuge Centrifugation Harvest->Centrifuge Membrane_Prep Membrane Preparation Centrifuge->Membrane_Prep Radioligand Add Radioligand ([3H]nisoxetine or [3H]WIN 35,428) Membrane_Prep->Radioligand Test_Compound Add Test Compound (this compound, etc.) Incubate Incubate Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki

Experimental workflow for determining transporter binding affinity.

signaling_pathways cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine (DA) Vesicle DA DA DA_Vesicle->DA Release NET NET DAT DAT NE->NET Reuptake Adrenergic_R Adrenergic Receptor (GPCR) NE->Adrenergic_R DA->DAT Reuptake Dopamine_R Dopamine Receptor (GPCR) DA->Dopamine_R G_Protein_NE G-Protein Adrenergic_R->G_Protein_NE G_Protein_DA G-Protein Dopamine_R->G_Protein_DA Adenylyl_Cyclase_NE Adenylyl Cyclase G_Protein_NE->Adenylyl_Cyclase_NE Activates/ Inhibits Adenylyl_Cyclase_DA Adenylyl Cyclase G_Protein_DA->Adenylyl_Cyclase_DA Activates/ Inhibits cAMP_NE cAMP Adenylyl_Cyclase_NE->cAMP_NE cAMP_DA cAMP Adenylyl_Cyclase_DA->cAMP_DA PKA_NE PKA cAMP_NE->PKA_NE PKA_DA PKA cAMP_DA->PKA_DA Cellular_Response_NE Cellular Response PKA_NE->Cellular_Response_NE Cellular_Response_DA Cellular Response PKA_DA->Cellular_Response_DA

Simplified signaling pathways of norepinephrine and dopamine.

logical_relationship This compound This compound NET_Inhibition Greater NET Inhibition This compound->NET_Inhibition DAT_Inhibition Lesser DAT Inhibition This compound->DAT_Inhibition Selectivity Selective for NET over DAT NET_Inhibition->Selectivity DAT_Inhibition->Selectivity

Logical relationship of this compound's transporter selectivity.

Conclusion

References

The Untraveled Road: A Comparative Review of Radafaxine and Established Smoking Cessation Aids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the discontinued investigational drug Radafaxine against established first-line smoking cessation aids: Varenicline, Bupropion, and Nicotine Replacement Therapy (NRT). While this compound was never clinically evaluated for smoking cessation, its pharmacological profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) offers a valuable theoretical comparison to existing therapies, particularly Bupropion. This review synthesizes preclinical data on this compound with extensive clinical trial evidence for the approved therapies to inform future research and development in the field of tobacco dependence.

This compound: A Promising Mechanism Cut Short

This compound (GSK-353162), a potent metabolite of Bupropion, was under development by GlaxoSmithKline in the early 2000s for a range of indications including major depressive disorder and obesity.[1] Its development was halted in 2006 due to "poor test results" in those areas, and it was never marketed.[1] Consequently, there is no clinical trial data for this compound as a smoking cessation therapy.

Pharmacodynamically, this compound is an NDRI, exhibiting a higher potency for norepinephrine reuptake inhibition and a slightly lower potency for dopamine reuptake inhibition compared to Bupropion.[1] Specifically, it has about 392% of the efficacy of Bupropion in blocking norepinephrine reuptake and 70% of the efficacy in blocking dopamine reuptake.[1] The modulation of these neurotransmitters is a key mechanism in alleviating nicotine withdrawal symptoms and reducing the reinforcing effects of nicotine, as demonstrated by the efficacy of Bupropion.

Mechanism of Action: A Comparative Overview

The signaling pathways of the established smoking cessation aids are well-characterized and offer a clear contrast to the theoretical mechanism of this compound.

This compound (Theoretical) and Bupropion

As NDRIs, both this compound and Bupropion are hypothesized to aid in smoking cessation by increasing the extracellular concentrations of norepinephrine and dopamine in the brain. This action is thought to mimic some of the neurochemical effects of nicotine, thereby reducing withdrawal symptoms and cravings.[2] Bupropion is also known to be a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which may further contribute to its efficacy by blocking the reinforcing effects of nicotine.[2]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Bupropion_this compound Bupropion / this compound NET Norepinephrine Transporter (NET) Bupropion_this compound->NET Inhibits DAT Dopamine Transporter (DAT) Bupropion_this compound->DAT Inhibits NE Norepinephrine NE_cleft Norepinephrine NE->NE_cleft Release DA Dopamine DA_cleft Dopamine DA->DA_cleft Release NE_cleft->NET Reuptake NE_receptor Adrenergic Receptor NE_cleft->NE_receptor Binds DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binds

Caption: Signaling pathway for Bupropion and theoretical pathway for this compound.
Varenicline

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[3] Its mechanism involves a dual action: it partially stimulates the receptor, which helps to alleviate withdrawal symptoms, and it also blocks nicotine from binding to the receptor, which reduces the rewarding effects of smoking.[3][4]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nicotine Nicotine alpha4beta2 α4β2 nAChR Nicotine->alpha4beta2 Binds (Full Agonist) Varenicline Varenicline Varenicline->alpha4beta2 Binds (Partial Agonist) Blocks Nicotine Dopamine_release Dopamine Release alpha4beta2->Dopamine_release Stimulates

Caption: Varenicline's dual mechanism at the α4β2 nicotinic receptor.
Nicotine Replacement Therapy (NRT)

NRT products deliver nicotine through various means (patch, gum, lozenge, etc.) to replace the nicotine from cigarettes. This helps to reduce withdrawal symptoms and cravings, allowing the individual to focus on the behavioral aspects of quitting. The nicotine provided by NRT is absorbed more slowly than from smoking, which reduces its addictive potential.[5]

NRT_product NRT Product (Patch, Gum, etc.) Nicotine_delivery Slow Nicotine Delivery NRT_product->Nicotine_delivery Brain Brain Nicotine_delivery->Brain Withdrawal_reduction Reduced Withdrawal & Cravings Brain->Withdrawal_reduction

Caption: The logical flow of Nicotine Replacement Therapy's action.

Clinical Efficacy and Safety: A Data-Driven Comparison

The following table summarizes the clinical performance of the established smoking cessation aids based on data from randomized controlled trials.

FeatureVareniclineBupropion SRNicotine Replacement Therapy (NRT)
Primary Mechanism α4β2 nAChR partial agonistNorepinephrine-dopamine reuptake inhibitorNicotine agonist
Typical Treatment Duration 12-24 weeks7-12 weeks8-12 weeks (can be extended)
Continuous Abstinence Rate (Weeks 9-24) ~32.1%[6]~20-30%[4]~16-22% (varies by type and combination)[7]
Continuous Abstinence Rate (1 Year) ~27.0%[6]~18.4-30.3%[4]Varies significantly with support
Common Adverse Events (%) Nausea (29-30%), Insomnia, Abnormal dreams, Headache[3]Insomnia, Dry mouth[4]Patch: Skin irritation. Oral: Mouth/throat soreness, Hiccups, Coughing. General: Palpitations, Nausea, Insomnia.[8][9]
Serious Adverse Events Neuropsychiatric events (rare), Cardiovascular events (debated)[10]Seizure risk (~0.1%)[2]Nicotine overdose (rare)

Experimental Protocols in Smoking Cessation Trials

A typical randomized controlled trial for a smoking cessation pharmacotherapy follows a structured protocol to ensure the validity and reliability of the results.

Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (e.g., Varenicline) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Counseling Behavioral Counseling (Both Groups) Treatment_Arm->Counseling Placebo_Arm->Counseling Treatment_Phase Treatment Phase (e.g., 12 weeks) Counseling->Treatment_Phase Follow_Up Follow-Up Visits (e.g., 6 & 12 months) Treatment_Phase->Follow_Up Abstinence_Verification Biochemical Verification of Abstinence (e.g., CO levels) Follow_Up->Abstinence_Verification Data_Analysis Data Analysis Abstinence_Verification->Data_Analysis

Caption: A generalized workflow for a smoking cessation clinical trial.
Key Methodological Components:

  • Participant Selection: Smokers motivated to quit, typically smoking a minimum number of cigarettes per day, are recruited. Exclusion criteria often include other substance use disorders, certain medical conditions, and use of other smoking cessation aids.

  • Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or a placebo in a double-blind manner, where neither the participants nor the investigators know the treatment assignment.

  • Intervention: The treatment group receives the active medication for a specified duration. Both the treatment and placebo groups typically receive behavioral counseling.[11]

  • Outcome Measures: The primary outcome is usually biochemically verified smoking abstinence at a specific time point (e.g., 6 or 12 months).[12] This is often measured as 7-day point prevalence abstinence (not smoking in the past 7 days) or continuous abstinence.

  • Biochemical Verification: Self-reported abstinence is confirmed using measures such as expired carbon monoxide levels to ensure accuracy.[11]

  • Safety Monitoring: Adverse events are systematically recorded and monitored throughout the trial.

Conclusion

While this compound will remain a "what if" in the history of smoking cessation pharmacotherapy, its profile as a potent NDRI underscores the continued importance of the dopaminergic and noradrenergic systems as targets for treating nicotine dependence. The established efficacy of Bupropion, which shares a similar, though not identical, mechanism, provides a clinical proof-of-concept for this approach. Varenicline, with its distinct partial agonist mechanism at the α4β2 nAChR, and the various formulations of NRT, remain the most effective and well-documented pharmacological interventions for smoking cessation. Future drug development may benefit from exploring novel molecules that combine the attributes of these different mechanistic classes.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Radafaxine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Radafaxine, a dopamine (DAT) and norepinephrine (NET) transporter inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended personal protective equipment when handling this compound.

Protection Type Equipment Specification
Eye Protection Safety gogglesMust be equipped with side-shields.
Hand Protection Protective glovesImpervious gloves are recommended. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of chemotherapy gloves is advised.[1]
Skin and Body Protection Impervious clothingA disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1]
Respiratory Protection Suitable respiratorRequired when dusts are generated. An N95 or higher respirator is recommended when unpacking hazardous drugs that are not in plastic containers.[2]

Operational Plans: Safe Handling and Storage

Safe handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Use only in areas with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash skin thoroughly after handling.

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm.

  • Dispose of contents and container to an approved waste disposal plant.

  • For unused or expired medication, the best option is a local medication take-back program.

  • If a take-back program is not available, the following steps can be taken for disposal in household trash:

    • Remove the medicine from its original container.

    • Mix it with an undesirable substance, such as used coffee grounds or kitty litter. Do not crush tablets or capsules.

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.

    • Throw the container in the household trash.

    • Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.

Experimental Protocols

The following are detailed methodologies for the preparation of this compound for in vivo experiments.

Protocol 1: Preparation of a 2.5 mg/mL Solution

  • Add each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • To prepare 1 mL of the working solution, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix until the solution is uniform.

  • Add 450 μL of Saline to reach the final volume of 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Alternative Formulation

  • Prepare a solution with 10% DMSO and 90% (20% SBE-β-CD in Saline). This should yield a clear solution of at least 2.5 mg/mL.

Protocol 3: Oil-based Formulation

  • Prepare a solution with 10% DMSO and 90% Corn Oil. This should yield a clear solution of at least 2.5 mg/mL.

Visualizations

The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment Receive Receive this compound Store Store at appropriate temperature (-20°C or -80°C) Receive->Store 1 Don_PPE Don Appropriate PPE Store->Don_PPE 2 Weigh Weigh in ventilated enclosure Don_PPE->Weigh 3 Prepare Prepare Solution Weigh->Prepare 4 Experiment Conduct Experiment Prepare->Experiment 5 Decontaminate Decontaminate work area Experiment->Decontaminate 6 Doff_PPE Doff PPE Decontaminate->Doff_PPE 7 Dispose Dispose of waste in approved manner Doff_PPE->Dispose 8

Caption: Safe handling workflow for this compound from receipt to disposal.

Radafaxine_Mechanism_of_Action cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic:f0->NE Release DA Dopamine Presynaptic:f0->DA Release Postsynaptic Postsynaptic Neuron NE->Postsynaptic:f0 Binds to Receptors NET NET NE->NET Reuptake DA->Postsynaptic:f0 Binds to Receptors DAT DAT DA->DAT Reuptake This compound This compound This compound->NET Inhibits This compound->DAT Inhibits

Caption: Mechanism of action of this compound as a norepinephrine and dopamine reuptake inhibitor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radafaxine
Reactant of Route 2
Reactant of Route 2
Radafaxine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.